Chloranilic Acid Sodium Salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O4.2Na/c7-1-3(9)5(11)2(8)6(12)4(1)10;;/h9,12H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITANBHHCLWRKG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067964 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36275-66-8 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036275668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Principle of Action of Chloranilic Acid Sodium Salt in Spectrophotometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles behind the use of chloranilic acid sodium salt in spectrophotometric analysis. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the underlying mechanisms, practical applications, and experimental considerations of this widely used analytical technique.
Core Principle: Charge-Transfer Complex Formation
The spectrophotometric determination of various compounds, particularly pharmaceuticals, using chloranilic acid (CAA) is predicated on the formation of colored charge-transfer complexes (CTCs). This process involves a Lewis acid-base reaction where the drug molecule, rich in electrons, acts as an electron donor (n-donor) and the electron-deficient chloranilic acid serves as a π-acceptor.[1][2]
The interaction between the electron donor and the acceptor leads to the creation of a new, distinct molecular entity—the charge-transfer complex. This complex exhibits a characteristic, intense color, typically purple, which is due to the absorption of light in the visible region of the electromagnetic spectrum.[1][2] The formation of this colored product allows for the quantitative determination of the analyte of interest using a spectrophotometer. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert Law.
The reaction is generally rapid and results in the formation of a stable colored species, making it a suitable method for routine analysis.[1][2] The maximum absorbance (λmax) of these charge-transfer complexes typically falls within the range of 520-530 nm.[1][3][4][5]
The Chemical Reaction Mechanism
The fundamental reaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor molecule (e.g., a drug with amino groups) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule (chloranilic acid). This electron transfer results in the formation of a radical anion of chloranilic acid, which is responsible for the observed color.[1][2]
The stoichiometry of the resulting complex, i.e., the molar ratio of the drug to chloranilic acid, can vary. In many documented cases, a 1:1 or 1:2 ratio of drug to chloranilic acid is observed.[3][5][6] The specific ratio is dependent on the number of electron-donating sites on the drug molecule.
Below is a generalized diagram illustrating the charge-transfer complex formation.
Quantitative Analysis and Data
The formation of the colored charge-transfer complex allows for the quantitative analysis of the electron-donating compound. The relationship between absorbance and concentration is typically linear over a specific range, which is determined experimentally. Key parameters for the spectrophotometric analysis using chloranilic acid for various drugs are summarized in the tables below.
Table 1: Spectrophotometric Data for the Determination of Various Drugs Using Chloranilic Acid
| Drug | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Cyproheptadine hydrochloride | 520 | 25-125 | 1.48 x 10³ |
| Methdilazine hydrochloride | 520 | 20-100 | 1.56 x 10³ |
| Promethazine theoclate | 520 | 25-150 | 1.75 x 10³ |
| Lorlatinib | 530 | Not Specified | 0.55 x 10³ |
| Sulfacetamide sodium | 530 | 10-60 | 0.94 x 10³ |
| Lidocaine | 527 | 10-60 | 0.913 x 10³ |
| Terbutaline sulfate | 529 | 5-70 | 0.987 x 10³ |
| Ruxolitinib | 530 | Not Specified | Not Specified |
| Lamivudine | 521 | 40-280 | Not Specified |
References for Table 1 data:[1][3][4][5][7]
Experimental Protocols
The successful application of the chloranilic acid method relies on optimized experimental conditions. The choice of solvent and the concentration of the reagent are critical parameters.
General Experimental Workflow
The typical workflow for the spectrophotometric determination of a drug using chloranilic acid is outlined below.
Detailed Methodologies
Method 1: Determination of Antihistamines (Cyproheptadine, Methdilazine, Promethazine) [1][2]
-
Reagent Preparation: A 0.1% (w/v) solution of chloranilic acid is freshly prepared in acetonitrile.
-
Standard Drug Solution: Accurately weighed quantities of the antihistamine are dissolved in an appropriate solvent to prepare a standard stock solution. Working standards are prepared by further dilution.
-
Procedure: To a series of 5 mL volumetric flasks, add increasing aliquots of the standard drug solution. Add 0.5 mL of the 0.1% chloranilic acid solution to each flask and dilute to the mark with acetonitrile.
-
Measurement: The absorbance of the resulting purple-colored solution is measured at 520 nm against a reagent blank.
-
Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of the powder equivalent to a known amount of the drug is accurately weighed and extracted with a suitable solvent (e.g., water, or water with 0.1 M HCl for better dissolution). The solution is filtered, and an aliquot of the filtrate is then treated as described in the procedure. For some preparations, a liquid-liquid extraction into chloroform after basification may be necessary.[1]
Method 2: Determination of Nitrogen-Containing Drugs (Sulfacetamide, Lidocaine, Terbutaline) [4]
-
Reagent Preparation: A solution of p-chloranilic acid is prepared in an organic solvent.
-
Standard Drug Solution: Standard solutions of the drugs are prepared in absolute ethanol.
-
Procedure: Aliquots of the drug solution are mixed with the p-chloranilic acid reagent. The reaction is allowed to proceed for about 5 minutes at room temperature.
-
Measurement: The absorbance of the colored complexes is measured at their respective λmax (530 nm for sulfacetamide, 527 nm for lidocaine, and 529 nm for terbutaline) against a reagent blank.
Conclusion
The use of this compound in spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of a wide range of electron-donating compounds, particularly pharmaceuticals. The principle of charge-transfer complex formation provides a robust basis for this analytical technique. By understanding the core principles and optimizing the experimental parameters, researchers can effectively apply this method in various stages of drug development and quality control.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
A Deep Dive into the Formation of Chloranilic Acid Charge-Transfer Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of charge-transfer (CT) complexes involving chloranilic acid, a topic of significant interest in pharmaceutical analysis and drug development. The unique electron-accepting properties of chloranilic acid enable it to form colored complexes with a wide array of electron-donating molecules, facilitating their quantification and characterization. This document delves into the underlying principles, experimental methodologies, and quantitative analysis of these interactions.
The Core Mechanism: Electron Donation and Acceptance
The formation of a charge-transfer complex is fundamentally an electronic interaction between an electron-rich molecule (the donor) and an electron-deficient molecule (the acceptor). In this context, various drug molecules and other organic compounds containing electron-donating moieties, such as amino groups or heterocyclic rings, act as electron donors. Chloranilic acid, a p-benzoquinone derivative with strong electron-withdrawing chloro and hydroxyl groups, serves as an excellent π-electron acceptor.
The interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This transfer results in the formation of a colored complex, which can be detected and quantified spectrophotometrically. The intensity of the color is directly proportional to the concentration of the complex formed.[1][2][3][4]
The formation of these complexes is often mediated by non-covalent interactions, including hydrogen bonding and π-π stacking, which stabilize the resulting adduct.[1][5] In some instances, the interaction can proceed through proton transfer from the acidic hydroxyl groups of chloranilic acid to the basic sites on the donor molecule.[5][6]
Quantitative Analysis of Complex Formation
The stability and stoichiometry of chloranilic acid charge-transfer complexes are crucial parameters that can be determined experimentally. Spectrophotometric methods are widely employed for this purpose.
Stoichiometry
The molar ratio of the donor to the acceptor in the complex is typically determined using methods like the molar ratio method or Job's method of continuous variation. For many drug-chloranilic acid complexes, a 1:1 stoichiometry is observed.[1][4][7] However, other ratios, such as 1:2, have also been reported.[3][8]
Formation Constant and Thermodynamic Parameters
The formation constant (Kc), a measure of the stability of the complex, is often determined using the Benesi-Hildebrand equation.[1][7] This method involves measuring the absorbance of a series of solutions containing a fixed concentration of the acceptor and varying concentrations of the donor.
Thermodynamic parameters such as the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insights into the spontaneity and nature of the complexation reaction.[9][10][11] Negative values of ΔG° indicate a spontaneous complex formation process.
The following table summarizes key quantitative data for the formation of charge-transfer complexes between various donors and chloranilic acid.
| Donor Molecule | Stoichiometry (Donor:Acceptor) | Formation Constant (Kc) (L mol-1) | Molar Absorptivity (ε) (L mol-1 cm-1) | Wavelength (λmax) (nm) | Solvent |
| Procainamide | 1:1 | 1 x 103 | 0.6 x 103 | Not Specified | Acetonitrile |
| Lorlatinib | 1:2 | 0.40 x 103 | 0.55 x 103 | 530 | Methanol |
| Ruxolitinib | 1:1 | Not Specified | Not Specified | 530 | Methanol |
| Barbituric Acid | Not Specified | 4.2 x 103 | Not Specified | 560 | Methanol |
| Moclobemide | Not Specified | Not Specified | Not Specified | Not Specified | Chloroform, 1,4-Dioxane |
| Promethazine Hydrochloride | Not Specified | Not Specified | Not Specified | Not Specified | Chloroform, 1,4-Dioxane |
| Sulfadoxine | Not Specified | 344.29 (at 303 K) | Not Specified | 500 | 1,4-Dioxan |
| Pyrimethamine | Not Specified | 261.202 (at 303 K) | Not Specified | 520 | 1,4-Dioxan |
| Erythromycin | 1:1 | Not Specified | Not Specified | 498 | Acetonitrile |
| Roxithromycin | 1:1 | Not Specified | Not Specified | 496 | Acetonitrile |
| Clarithromycin | 1:1 | Not Specified | Not Specified | 491 | Acetonitrile |
| p-Nitroaniline | Not Specified | Not Specified | Not Specified | Not Specified | Methanol |
Experimental Protocols
The study of chloranilic acid charge-transfer complexes relies on a set of well-established experimental techniques.
Synthesis of the Charge-Transfer Complex
A typical synthesis involves mixing equimolar solutions of the electron donor and chloranilic acid in a suitable solvent, such as methanol or acetonitrile.[1][12] The reaction mixture is stirred at room temperature for a specific period, during which the colored complex forms. The solid complex can then be isolated by filtration, washed, and dried.[1]
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of a solid charge-transfer complex.
Spectrophotometric Analysis
UV-Visible spectrophotometry is the primary tool for characterizing the formation of the charge-transfer complex in solution. The appearance of a new, broad absorption band at a longer wavelength than those of the individual donor and acceptor is a hallmark of complex formation.[3][4]
Experimental Steps:
-
Preparation of Stock Solutions: Prepare standard stock solutions of the electron donor and chloranilic acid in a suitable solvent.
-
Spectral Scans: Record the absorption spectra of the donor solution, the acceptor solution, and the reaction mixture (containing both) against a solvent blank to identify the wavelength of maximum absorption (λmax) of the complex.
-
Optimization of Reaction Conditions: Investigate the effect of various parameters such as solvent polarity, reagent concentration, reaction time, and temperature to establish the optimal conditions for complex formation.[8]
-
Stoichiometry Determination: Employ the molar ratio method or Job's method to determine the stoichiometry of the complex.
-
Benesi-Hildebrand Plot: For determining the formation constant (Kc) and molar absorptivity (ε), a series of solutions are prepared with a constant concentration of the acceptor and varying concentrations of the donor. The absorbance of these solutions is measured at the λmax of the complex. A plot of [A0]/A versus 1/[D0] (where [A0] and [D0] are the initial concentrations of the acceptor and donor, respectively, and A is the absorbance) should yield a straight line. Kc can be calculated from the intercept and slope of this line.[1]
Diagram of the Spectrophotometric Analysis Workflow
Caption: Workflow for the spectrophotometric analysis of charge-transfer complex formation.
Other Characterization Techniques
In addition to UV-Vis spectroscopy, other techniques can be employed to characterize the solid charge-transfer complex:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups involved in the interaction and confirm the formation of the complex.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the changes in the chemical environment of the protons of the donor and acceptor upon complexation.[1][2]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the solid-state complex.[13]
-
Computational Studies (DFT): Density Functional Theory calculations can be used to model the complex, understand the nature of the non-covalent interactions, and support experimental findings.[1][7]
Signaling Pathway and Logical Relationships
The formation of the chloranilic acid charge-transfer complex can be visualized as a signaling pathway where the presence of an electron donor triggers a series of events leading to a detectable signal.
Diagram of the Charge-Transfer Complex Formation Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic analytical study for the charge-transfer complexation of certain cephalosporins with chloranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]
- 5. Facile Charge Transfer between Barbituric Acid and Chloranilic Acid over g-C<sub>3</sub>N<sub>4</sub>: Synthesis, Characterization and DFT Study - ProQuest [proquest.com]
- 6. Salts and co-crystals of chloranilic acid with organic bases: is it possible to predict a salt formation? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamic studies of the charge-transfer interactions of chloranilic acid with moclobemide and promethazine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermodynamic Studies of the Charge-Transfer Interactions of Chloranilic Acid with Moclobemide and Promethazine Hydrochloride [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of Chloranilic Acid Sodium Salt for Assay Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Chloranilic Acid Sodium Salt (Sodium Chloranilate) relevant to its application in various analytical assays. The document details its spectral characteristics, solubility, and stability, alongside the fundamental principles of its use in spectrophotometric analysis. Detailed experimental protocols for representative assays are provided to facilitate practical application in research and development settings.
Core Physicochemical Properties
Chloranilic Acid and its sodium salt are versatile chromogenic reagents. Chloranilic acid is a dibasic acid, and its properties, particularly its spectral characteristics, are pH-dependent.[1] The sodium salt is typically used to prepare aqueous and non-aqueous solutions for assays.
Key physicochemical data are summarized in the table below for easy reference.
| Property | Data | Reference(s) |
| Chemical Name | Sodium 2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-olate | |
| Synonyms | Sodium Chloranilate | |
| CAS Number | 36275-66-8 | [2] |
| Molecular Formula | C₆Cl₂Na₂O₄ (anhydrous) | |
| Molecular Weight | 252.96 g/mol (anhydrous) | [3] |
| Appearance | Brown to dark purple to black crystalline powder | |
| pKa (of Chloranilic Acid) | pKₐ₁: 1.09, pKₐ₂: 2.42 (at 25°C) Note: Other sources report pKₐ₁: 2.95, pKₐ₂: 4.97 | [4][5][6] |
| UV-Vis Absorption (λmax) | In water (pH 4), broad peaks at 290-340 nm and 520-555 nm.[3] In acetonitrile, the colored complex often absorbs around 520-530 nm.[1][7][8] | [1][3][7][8] |
| Solubility | Soluble in hot water and methanol.[4][5] Slightly soluble in DMSO.[4][5] | [4][5] |
| Stability | Stable under normal conditions.[9] Incompatible with strong oxidizing agents.[4][5] | [4][5][9] |
Principles of Application in Assays
The utility of this compound in assays stems from two primary reaction mechanisms: the formation of charge-transfer complexes and precipitation/displacement reactions.
Charge-Transfer Complex Formation
Chloranilic acid is a π-acceptor, meaning it can accept electron density from electron-rich donor molecules (n-donors).[7] Many pharmaceutical compounds, such as antihistamines, macrolide antibiotics, and tyrosine kinase inhibitors, contain nitrogen or other heteroatoms with lone pairs of electrons, making them effective n-donors.[7][10][11]
When mixed, the donor drug and chloranilic acid form a colored charge-transfer complex, which can be quantified using spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the drug, forming the basis of a simple and rapid analytical method.[12]
Precipitation and Displacement Reactions
Chloranilic acid reacts with many metal cations to form stable, often insoluble, colored salts.[3] This property is exploited for the indirect determination of various anions, such as chloride (Cl⁻) and sulfate (SO₄²⁻), as well as certain metal ions.[13]
For instance, in the determination of chloride, an insoluble mercuric chloranilate salt is used. When a sample containing chloride ions is added, the chloride ions displace the chloranilate from the mercury salt because mercuric chloride is more stable (less dissociated). This releases the intensely colored chloranilate ions into the solution. The absorbance of the liberated chloranilate is then measured, which is proportional to the initial concentration of the chloride ions.
References
- 1. researchgate.net [researchgate.net]
- 2. amiscientific.com [amiscientific.com]
- 3. Chloranilic Acid [drugfuture.com]
- 4. Chloranilic acid | 87-88-7 [chemicalbook.com]
- 5. Chloranilic acid price,buy Chloranilic acid - chemicalbook [m.chemicalbook.com]
- 6. Chloranilic acid - Wikipedia [en.wikipedia.org]
- 7. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Chloranilic Acid Sodium Salt: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chloranilic Acid Sodium Salt, focusing on its chemical properties, molecular structure, and its significant application in the quantitative analysis of pharmaceutical compounds. Detailed experimental protocols and data are presented to support its use in research and drug development settings.
Core Compound Information
Synonyms: Sodium Chloranilate, 2,5-Dichloro-3,6-dihydroxy-p-benzoquinone disodium salt[1]
This compound is the disodium salt of chloranilic acid. It is commonly available as a hydrate, though the CAS number is often used for both the anhydrous and hydrated forms.[1][3] For clarity and to avoid misleading information, some suppliers are removing the term 'hydrate' from the product name and molecular formula, as the moisture content is considered an impurity.[1][3]
Molecular Structure:
The molecular structure of the chloranilate dianion is characterized by a central benzoquinone ring substituted with two chlorine atoms and two oxygen atoms bearing negative charges.
Image of the molecular structure of the chloranilate dianion should be inserted here.
Physicochemical Properties
This compound is typically a brown to dark purple or black crystalline powder.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆Cl₂Na₂O₄ | [2] |
| Molecular Weight | 252.94 g/mol | [2][4] |
| Appearance | Brown to Dark purple to Black powder/crystal | [1] |
| Purity | >95.0% (by Nonaqueous Titration) | [3] |
| Water Content | max. 20.0 % | [3] |
| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [3] |
Principle of Application in Drug Development
The primary application of chloranilic acid and its sodium salt in a pharmaceutical research and development context is in the spectrophotometric quantification of drugs . This method is based on the formation of a colored charge-transfer (CT) complex between the drug molecule (acting as an electron donor) and chloranilic acid (acting as a π-acceptor).[5][6][7][8]
The formation of this complex results in a new absorption band at a higher wavelength (a bathochromic shift), typically in the visible region of the electromagnetic spectrum.[6][8] The intensity of the color of the charge-transfer complex is directly proportional to the concentration of the drug, which allows for its quantification using spectrophotometry, in accordance with the Beer-Lambert Law.[5][9] This technique is valued for its simplicity, speed, cost-effectiveness, and high throughput, especially when adapted to a 96-well microplate format.[5][9][10]
The interaction involves the transfer of an electron from an electron-rich center on the drug molecule (often a nitrogen or oxygen atom) to the electron-deficient chloranilic acid molecule. This creates a stable complex that absorbs light at a specific wavelength. In polar solvents like methanol, this complex can further dissociate into radical ions.[5][8]
Caption: Mechanism of Charge-Transfer Complex Formation.
Experimental Protocols
The following are generalized and specific experimental protocols for the spectrophotometric determination of drugs using chloranilic acid.
The general workflow for a spectrophotometric assay using chloranilic acid involves the preparation of standard solutions, reaction with the chloranilic acid reagent, and measurement of the absorbance.
Caption: General Spectrophotometric Assay Workflow.
This protocol is adapted from a high-throughput method for the quantification of various TKIs.
1. Materials and Reagents:
- Tyrosine Kinase Inhibitor (TKI) standard
- Chloranilic acid (CLA)
- Methanol (analytical grade)
- 96-well microplates
- Microplate reader
2. Preparation of Solutions:
- TKI Stock Solutions: Prepare stock solutions of the TKI standards at a concentration of 0.5 mg/mL or 5 mg/mL by dissolving the accurately weighed standard in methanol.[5]
- Chloranilic Acid (CLA) Reagent: Prepare a 0.1% (w/v) solution of chloranilic acid in methanol.
3. Assay Procedure:
- In the wells of a 96-well plate, add varying volumes of the TKI standard solution to achieve a concentration range of 10–500 µ g/well .[5][9]
- Add a fixed volume of the 0.1% CLA reagent to each well.
- Bring the total volume in each well to a constant value with methanol.
- Prepare a reagent blank containing the CLA reagent and methanol but no TKI.
- Measure the absorbance of the resulting purple-colored solution at the predetermined λmax (e.g., 490 nm) using a microplate reader against the reagent blank.[11]
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance values against the corresponding TKI concentrations.
- Determine the concentration of unknown TKI samples by interpolating their absorbance values on the calibration curve.
This protocol is suitable for the determination of antihistamines such as Cyproheptadine hydrochloride (CPH), Methdilazine hydrochloride (MDH), and Promethazine theoclate (PMT).
1. Materials and Reagents:
- Antihistamine standard
- Chloranilic acid (CAA)
- Acetonitrile (analytical grade)
- Chloroform (analytical grade)
- Spectrophotometer with 1 cm cuvettes
2. Preparation of Solutions:
- Antihistamine Standard Solutions: Prepare standard solutions of the antihistamine base in chloroform.
- Chloranilic Acid (CAA) Reagent: Prepare a fresh 0.1% (w/v) solution of chloranilic acid in acetonitrile.[6][8]
3. Assay Procedure:
- Transfer serial volumes of the standard antihistamine solutions into a series of 5 ml volumetric flasks.
- Adjust the volume in each flask to 2 ml with chloroform.
- Add 0.50 ml of the 0.1% CAA reagent to each flask.
- Bring the total volume to 5 ml with acetonitrile.
- Measure the absorbance of the resulting solution at 520 nm against a reagent blank prepared in the same manner but without the antihistamine.[6][8]
4. Data Analysis:
- Plot a calibration graph of absorbance versus the final concentration of the antihistamine.
- Use the calibration graph to determine the concentration of the antihistamine in unknown samples.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the spectrophotometric analysis of various drugs using chloranilic acid.
Table 1: Spectrophotometric Parameters for Tyrosine Kinase Inhibitors (TKIs) [5]
| Parameter | Seliciclib (SEL) | Vandetanib (VAN) | Tozasertib (TOZ) | Dasatinib (DAS) | Olaparib (OLA) |
| Linear Range (µ g/well ) | 10–500 | 10–500 | 10–500 | 10–500 | 10–500 |
| Correlation Coefficient (r) | 0.9995 | 0.9998 | 0.9996 | 0.9993 | 0.9997 |
| Intra-assay RSD (%) | 1.24–2.24 | 1.51–2.87 | 1.35-2.11 | 1.48-2.36 | 1.62-2.54 |
| Inter-assay RSD (%) | 1.51–2.87 | 1.68-2.93 | 1.59-2.43 | 1.72-2.68 | 1.85-2.81 |
| Recovery (%) | 97.2–102.4 | 98.1-101.8 | 97.8-102.1 | 98.5-101.5 | 97.6-102.3 |
Table 2: Spectrophotometric Parameters for Antihistamines [6][8]
| Parameter | Cyproheptadine HCl (CPH) | Methdilazine HCl (MDH) | Promethazine Theoclate (PMT) |
| λmax (nm) | 520 | 520 | 520 |
| Beer's Law Range (µg/ml) | 25-125 | 20-100 | 25-150 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 1.48 x 10³ | 1.56 x 10³ | 1.75 x 10³ |
| Sandell Sensitivity (ng cm⁻²) | 217.39 | 212.44 | 284.63 |
Table 3: Spectrophotometric Parameters for Other Drugs
| Drug | λmax (nm) | Linear Range (µg/ml) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Lorlatinib | 530 | - | 0.55 x 10³ | [12] |
| Ruxolitinib | 530 | - | - | [13] |
| Amiodarone HCl | 535 | 10.0 - 360.0 | - | [14] |
| Sulfacetamide Sodium | 530 | 10-60 | 0.940 x 10³ | [15] |
| Lidocaine | 527 | 10-60 | 0.913 x 10³ | [15] |
| Terbutaline Sulfate | 529 | 5-70 | 0.987 x 10³ | [15] |
| Clobazam | 550 | 24.0 - 84.0 | - | |
| Procainamide | - | - | 0.6 x 10³ | [16] |
Conclusion
This compound is a valuable and versatile reagent for the spectrophotometric quantification of a wide range of pharmaceutical compounds. The formation of stable and colored charge-transfer complexes provides a simple, rapid, and cost-effective analytical method suitable for high-throughput screening and quality control in drug development. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and scientists to implement this technique in their laboratories.
References
- 1. This compound | 36275-66-8 | TCI AMERICA [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 36275-66-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. fue.edu.eg [fue.edu.eg]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric and computational investigations of charge transfer complexes of chloranilic acid with tyrosine kinase inhibitors and application to development of novel universal 96-microwell assay for their determination in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Validated spectrophotometric methods for the determination of amiodarone hydrochloride in commercial dosage forms using p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Determining the Solubility of Chloranilic Acid Sodium Salt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development. It influences formulation strategies, purification processes, and the overall bioavailability of the drug. This technical guide addresses the solubility of chloranilic acid sodium salt, a compound of interest for its potential applications in coordination chemistry and analytical reagents. Due to the limited availability of public quantitative solubility data for this specific salt in a range of organic solvents, this document provides a comprehensive overview of the experimental protocols that can be employed to determine its solubility accurately. The methodologies detailed herein are based on established principles of physical chemistry and are widely applicable to organic salts.
Introduction to the Solubility of Organic Salts
The dissolution of an organic salt, such as this compound, in an organic solvent is a complex process governed by the interplay of lattice energy of the salt, the solvation energy of the ions, and the solvent-solvent interactions. The general principle of "like dissolves like" provides a qualitative prediction, suggesting that polar salts will have higher solubility in polar solvents. However, for quantitative assessment, experimental determination is indispensable.
Factors influencing the solubility of this compound in organic solvents include:
-
Solvent Polarity: The dielectric constant and dipole moment of the solvent play a significant role in its ability to solvate the sodium and chloranilate ions.
-
Temperature: Solubility is temperature-dependent. For most salts, solubility increases with temperature, but there are exceptions.
-
Presence of Other Solutes: The common ion effect or the presence of other electrolytes can alter the solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of the salt can exhibit different solubilities.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield a comprehensive dataset for the solubility of this compound in a variety of organic solvents. The absence of such data necessitates experimental determination to support research and development activities. This guide, therefore, focuses on providing the methodologies to generate this critical data.
Table 1: Solubility of this compound in Various Organic Solvents (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| Methanol | 25 | Data to be determined | Isothermal Saturation |
| Ethanol | 25 | Data to be determined | Isothermal Saturation |
| Acetone | 25 | Data to be determined | Isothermal Saturation |
| Dimethylformamide (DMF) | 25 | Data to be determined | Isothermal Saturation |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Isothermal Saturation |
| Acetonitrile | 25 | Data to be determined | Isothermal Saturation |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following protocols describe the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (chemically compatible with the solvents, e.g., PTFE)
-
Vials with screw caps
-
Evaporating dishes or beakers
-
Drying oven or vacuum oven
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration analysis (optional, for non-gravimetric methods)
Isothermal Saturation Method
This method involves creating a saturated solution of the solute in the solvent at a specific temperature and then determining the concentration of the solute in that solution.
Step 1: Preparation of the Saturated Solution
-
Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.
-
Pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
Step 2: Sample Withdrawal and Preparation
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtered saturated solution.
Gravimetric Analysis for Concentration Determination
The gravimetric method is a straightforward and accurate way to determine the concentration of the dissolved solid.
-
Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the flask in a fume hood. This can be done at room temperature, with gentle heating, or under reduced pressure depending on the solvent's boiling point and the thermal stability of the solute.
-
Once the solvent is fully evaporated, dry the flask containing the solid residue in a drying oven or vacuum oven at an appropriate temperature until a constant weight is achieved.
-
Weigh the flask with the dry solid residue.
Step 3: Calculation of Solubility
-
Mass of the dissolved solid: Subtract the weight of the empty volumetric flask from the weight of the flask with the dry residue.
-
Mass of the solvent: Subtract the mass of the dissolved solid from the mass of the saturated solution.
-
Solubility Calculation: Express the solubility in the desired units, for example:
-
g/100 g solvent: (Mass of dissolved solid / Mass of solvent) * 100
-
g/100 mL solvent: (Mass of dissolved solid / Volume of solvent) * 100. The volume of the solvent can be calculated from its mass and density at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Chloranilic Acid Sodium Salt
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of Chloranilic Acid Sodium Salt. Tailored for researchers, scientists, and professionals in drug development, this document delves into the spectral properties, experimental protocols for its analysis, and the underlying chemical principles governing its absorption behavior.
Introduction
Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone), and its corresponding sodium salt, are versatile compounds utilized in various analytical and synthetic applications.[1] In solution, this compound dissociates to form the chloranilate anion, which is the primary chromophoric species of interest in UV-Vis spectrophotometry. The compound is particularly noted for its ability to act as a π-acceptor, forming colored charge-transfer (CT) complexes with a wide range of electron-donating molecules.[2][3][4] This property is extensively leveraged in the spectrophotometric quantification of numerous pharmaceutical compounds.
The UV-Vis absorption spectrum of the chloranilate species is highly dependent on the solvent environment and the pH of the medium. These factors influence the electronic transitions within the molecule and, consequently, its absorption maxima (λmax) and molar absorptivity (ε).
Spectral Properties
The UV-Vis absorption of chloranilic acid and its sodium salt is characterized by distinct bands that are sensitive to the chemical environment. The spectral data is summarized in the tables below, categorizing the free form in various solvents and its properties when part of a charge-transfer complex.
UV-Vis Absorption of Free Chloranilic Acid/Chloranilate
The absorption maxima of uncomplexed chloranilic acid are significantly influenced by solvent polarity and pH. In polar solvents, the compound typically exhibits a purple color.
| Solvent/Condition | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Observations |
| Methanol | 444 | Not explicitly stated | Yellow-orange solution of the acidic form (H₂A).[5] |
| Methanol | 530 | Weak absorption | Purple color, characteristic of the HA⁻ form.[6] |
| Acetonitrile | 530 | Weak absorption | Purple color, characteristic of the HA⁻ form.[6] |
| 1,4-Dioxan | 430 | Not explicitly stated | Yellow colored solution.[7] |
| Aqueous Ethanol (pH 4.5) | 350 | Not explicitly stated | A well-defined peak for the chloranilate anion.[8] |
| Water (pH 4) | 290-340, 520-555 | Not explicitly stated | Represents the HA⁻ form. |
| Absolute Ethanol | 460 | Not explicitly stated | Spectrum of p-chloranilic acid as a π-acceptor.[3] |
UV-Vis Absorption of Chloranilic Acid in Charge-Transfer Complexes
When chloranilic acid acts as an electron acceptor in a charge-transfer complex, a new, often intense, absorption band appears at a longer wavelength, leading to a distinct color change.
| Electron Donor | Solvent System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Lorlatinib | Methanol | 530 | 0.55 x 10³ |
| Ruxolitinib | Methanol | 530 | Not explicitly stated |
| Tyrosine Kinase Inhibitors | Methanol | 490 | Not explicitly stated |
| Antihistamines (CPH, MDH, PMT) | Acetonitrile-Chloroform | 520 | 1.48 x 10³, 1.56 x 10³, 1.75 x 10³ |
| Hydralazine HCl | Water (0.05 N HCl) | 260 | Not explicitly stated |
| Loratadine | Chloroform | 527 | Not explicitly stated |
| Sulfacetamide Sodium | Absolute Ethanol | 530 | 0.940 x 10³ |
| Lidocaine | Absolute Ethanol | 527 | 0.913 x 10³ |
| Terbutaline Sulfate | Absolute Ethanol | 529, 319 | 0.987 x 10³, 7.407 x 10³ |
Experimental Protocols
This section outlines a generalized procedure for the preparation of this compound solutions and a standard operating procedure for acquiring its UV-Vis absorption spectrum.
Preparation of Standard Solutions
A standard stock solution of chloranilic acid or its sodium salt is typically prepared in a high-purity organic solvent.
Materials:
-
This compound (CAS 36275-66-8)
-
Methanol (Spectroscopic Grade) or Absolute Ethanol
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 0.1% w/v): Accurately weigh 100 mg of this compound.
-
Transfer the weighed solid into a 100 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid.
-
Once dissolved, dilute the solution to the mark with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity. This solution should be freshly prepared.[2]
-
Working Solutions: Prepare a series of dilutions from the stock solution using volumetric flasks to achieve the desired concentrations for analysis.
Standard Operating Procedure for UV-Vis Spectral Analysis
This procedure details the steps to obtain a reliable UV-Vis absorption spectrum.
Apparatus:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Initialization: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Solvent Blank: Fill a clean quartz cuvette with the same solvent used to prepare the this compound solution.
-
Place the cuvette in the reference beam holder of the spectrophotometer.
-
Fill another quartz cuvette with the same solvent and place it in the sample beam holder.
-
Perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the this compound solution to be analyzed.
-
Fill the sample cuvette with the this compound solution and place it back into the sample holder.
-
Acquire the absorption spectrum of the sample.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, record the absorbance at the λmax. Ensure the absorbance value falls within the linear range of the instrument (typically 0.1 to 1.0).
Key Chemical Principles and Visualizations
The UV-Vis absorption characteristics of this compound are governed by two primary phenomena: the pH-dependent equilibrium of its ionic forms and its role as an electron acceptor in charge-transfer complexes.
pH-Dependent Ionic Equilibria
Chloranilic acid is a dibasic acid that can exist in three distinct forms depending on the pH of the solution, each with a unique color and absorption spectrum.
Caption: pH-dependent forms of chloranilic acid in aqueous solution.
Charge-Transfer Complex Formation Workflow
The most common analytical application of chloranilic acid is based on its reaction with electron-donating analytes to form colored charge-transfer complexes. The general workflow for such an analysis is depicted below.
Caption: Workflow for analyte quantification using charge-transfer complexation.
This guide provides foundational knowledge for the effective use of this compound in spectrophotometric applications. For specific analytical method development, further optimization of reaction conditions such as solvent, concentration, and pH is recommended.
References
- 1. Chloranilic acid | 87-88-7 [chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | Semantic Scholar [semanticscholar.org]
- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Role of Chloranilic Acid Sodium Salt as a π-Electron Acceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of chloranilic acid sodium salt as a potent π-electron acceptor in chemical reactions, with a particular focus on its application in the formation of charge-transfer complexes (CTCs). This phenomenon has significant implications for pharmaceutical analysis and drug development, offering a simple yet powerful spectrophotometric method for the quantification of a wide array of electron-donating compounds.
Core Principles: Charge-Transfer Complexation
Chloranilic acid (CLA) and its sodium salt are strong electron acceptors due to the presence of electron-withdrawing chloro and carbonyl groups on the quinone ring.[1] When brought into contact with an electron-donating molecule (D), such as a drug substance with amine or other electron-rich functional groups, a charge-transfer complex (D-A) is formed. This interaction involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.[2]
This process results in the formation of a new, often intensely colored species, which can be detected and quantified using UV-Visible spectrophotometry. The appearance of a new absorption band at a longer wavelength, distinct from the spectra of the individual donor and acceptor molecules, is a hallmark of CTC formation.[3][4] The intensity of this new band is directly proportional to the concentration of the complex, forming the basis for quantitative analysis.
Quantitative Analysis of Charge-Transfer Complexes
The formation and properties of charge-transfer complexes between various electron donors and chloranilic acid have been extensively studied. The following table summarizes key quantitative data from a selection of these interactions.
| Electron Donor (Drug/Molecule) | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (D:A) | Association Constant (Kc) (L mol⁻¹) | Reference |
| Ruxolitinib | Methanol | 530 | Not Specified | 1:1 | Not Specified | [3][4] |
| Lorlatinib | Methanol | 530 | 0.55 x 10³ | 1:2 | 0.40 x 10³ | [5] |
| Tyrosine Kinase Inhibitors (various) | Not Specified | 490 | Not Specified | Not Specified | 1.13 x 10⁸ to 2.3 x 10⁸ | [6][7] |
| Procainamide | Methanol | Not Specified | Not Specified | 1:1 | Not Specified | [2][8] |
| Imipramine | Dioxane | Not Specified | Not Specified | Not Specified | Not Specified | [9][10] |
| Cyproheptadine hydrochloride | Acetonitrile-Chloroform | 520 | 1.48 x 10³ | Not Specified | Not Specified | [11][12] |
| Methdilazine hydrochloride | Acetonitrile-Chloroform | 520 | 1.56 x 10³ | Not Specified | Not Specified | [11][12] |
| Promethazine theoclate | Acetonitrile-Chloroform | 520 | 1.75 x 10³ | Not Specified | Not Specified | [11][12] |
| Diethylcarbamazine | Dioxane-Chloroform | 540 | Not Specified | 1:1 | Not Specified | [13] |
| Amikacin | Not Specified | 524 | Not Specified | Not Specified | Not Specified | [13] |
| Heterocyclic Amines (various) | Ethanol | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the study of charge-transfer complexes with this compound.
General Procedure for Spectrophotometric Analysis
This protocol outlines the fundamental steps for the quantitative determination of an electron donor using chloranilic acid.
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a known amount of the electron donor (drug substance) in a suitable solvent to prepare a stock solution of known concentration.
-
Prepare a stock solution of this compound in the same or a miscible solvent. The concentration of the acceptor is typically in excess.[3]
-
-
Formation of the Charge-Transfer Complex:
-
In a series of volumetric flasks, add a fixed volume of the electron donor stock solution.
-
To each flask, add varying volumes of the chloranilic acid solution.
-
Dilute to the mark with the appropriate solvent and mix well.
-
Allow the solutions to stand for a specified time at a controlled temperature to ensure complete complex formation. The reaction is often instantaneous at room temperature.[5][7]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the charge-transfer complex against a reagent blank (containing the solvent and chloranilic acid).
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the electron donor.
-
Determination of Stoichiometry: Job's Method of Continuous Variation
Job's method is a widely used technique to determine the stoichiometry of a complex in solution.[6]
-
Preparation of Isomolar Solutions: Prepare equimolar solutions of the electron donor and chloranilic acid in the chosen solvent.
-
Preparation of the Series of Solutions:
-
Prepare a series of solutions by mixing the equimolar solutions in varying proportions, keeping the total volume constant. For example, in a total volume of 10 mL, the ratios of donor to acceptor could be 1:9, 2:8, 3:7, and so on, up to 9:1.
-
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax of the charge-transfer complex.
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the electron donor.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 complex.
-
Determination of Association Constant (Kc): The Benesi-Hildebrand Method
The Benesi-Hildebrand equation is employed to determine the association constant for the formation of a 1:1 charge-transfer complex.[9][14] The equation is as follows:
[ \frac{[A_0]}{A_{AD}} = \frac{1}{\epsilon_{AD}} + \frac{1}{K_c \cdot \epsilon_{AD} \cdot [D_0]} ]
Where:
-
[A₀] is the initial concentration of the acceptor (chloranilic acid).
-
[D₀] is the initial concentration of the donor.
-
A_AD is the absorbance of the charge-transfer complex.
-
ε_AD is the molar absorptivity of the complex.
-
K_c is the association constant.
Procedure:
-
Prepare Solutions: Prepare a series of solutions with a constant concentration of the acceptor ([A₀]) and varying concentrations of the donor ([D₀]), ensuring that [D₀] is in large excess.
-
Measure Absorbance: Measure the absorbance of the charge-transfer complex (A_AD) for each solution at the λmax.
-
Construct the Benesi-Hildebrand Plot: Plot [A₀] / A_AD versus 1 / [D₀].
-
Determine Parameters: The plot should yield a straight line. The intercept of this line is equal to 1 / ε_AD, and the slope is 1 / (K_c * ε_AD). From the intercept and slope, both the molar absorptivity and the association constant can be calculated.[14]
Visualizing the Process and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the study of charge-transfer complexes involving this compound.
References
- 1. Spectrophotometric Methods Based on Charge Transfer Complexation Reactions for the Determination of Saxagliptin in Bulk and Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 7. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mc.minia.edu.eg [mc.minia.edu.eg]
- 10. Benesi-Hildebrand_method [chemeurope.com]
- 11. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations [mdpi.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asdlib.org [asdlib.org]
Methodological & Application
Application Notes: Spectrophotometric Determination of Pharmaceuticals using Chloranilic Acid Sodium Salt
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Validated spectrophotometric methods for the determination of amiodarone hydrochloride in commercial dosage forms using p-chloranilic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations | MDPI [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 9. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]
Chloranilic Acid Sodium Salt assay protocol for tyrosine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various malignancies. Accurate and efficient methods for the quantification of these inhibitors and the characterization of their inhibitory activity are paramount in drug discovery and development.
This document provides detailed protocols for two distinct but complementary assays. The first is a spectrophotometric assay using chloranilic acid sodium salt for the rapid quantification of TKI concentration in bulk or pharmaceutical formulations. The second is a generalized, ELISA-based protocol for determining the inhibitory activity (e.g., IC50) of TKIs against a specific tyrosine kinase.
Part 1: Quantification of Tyrosine Kinase Inhibitors using this compound
This assay is based on the charge-transfer reaction between the electron-donating TKI and chloranilic acid (an electron acceptor), which results in the formation of an intensely colored purple complex.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the TKI. This method is notable for its simplicity, speed, and high-throughput capability when adapted to a 96-well format.[1][2]
Experimental Protocol: 96-Well Spectrophotometric Assay
Materials:
-
Tyrosine Kinase Inhibitor (TKI) standard
-
This compound
-
Methanol (Spectroscopic grade)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Standard laboratory glassware and pipettes
Reagent Preparation:
-
TKI Stock Solution: Prepare a stock solution of the TKI in methanol at a concentration of 1 mg/mL.
-
TKI Standard Solutions: From the stock solution, prepare a series of standard solutions in methanol ranging from 5 µg/mL to 500 µg/mL.
-
Chloranilic Acid Solution (0.4% w/v): Dissolve 0.4 g of this compound in 100 mL of methanol.
Assay Procedure:
-
Plate Setup: To individual wells of a 96-well plate, add 100 µL of either the TKI standard solutions, sample solutions, or methanol (as a blank).
-
Reagent Addition: Add 100 µL of the 0.4% (w/v) chloranilic acid solution to each well.
-
Incubation: Incubate the plate at room temperature (25 ± 2 °C) for 5 minutes.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the standard and sample wells.
-
Plot a calibration curve of the corrected absorbance values of the standards against their known concentrations.
-
Determine the concentration of the TKI in the sample solutions by interpolating their absorbance values on the calibration curve.
-
Experimental Workflow: Chloranilic Acid Assay```dot
Caption: Dasatinib inhibits BCR-ABL and Src kinases, blocking downstream pro-survival pathways.
Caption: Vandetanib is a multi-targeted TKI that inhibits VEGFR, EGFR, and RET signaling.
Caption: Seliciclib inhibits CDKs, leading to cell cycle arrest and induction of apoptosis.
Caption: Tozasertib inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.
Caption: Olaparib inhibits PARP, leading to synthetic lethality in cells with deficient homologous recombination repair.
References
Application Notes and Protocols for the Quantitative Analysis of Alkaloids with Chloranilic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaloids are a diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. They are of significant interest to the pharmaceutical industry due to their wide range of physiological activities. Accurate quantification of alkaloids is crucial for quality control, dosage form standardization, and pharmacokinetic studies.
This document provides a detailed application note and protocol for the quantitative analysis of alkaloids using a simple and cost-effective spectrophotometric method based on the reaction with chloranilic acid sodium salt. This method relies on the formation of a colored charge-transfer complex between the electron-donating alkaloid and the π-acceptor, chloranilic acid. The intensity of the resulting colored solution is proportional to the alkaloid concentration and can be measured using a spectrophotometer.
Principle of the Method
Alkaloids, being electron donors (Lewis bases), react with chloranilic acid, a π-acceptor (Lewis acid), to form a stable, intensely colored charge-transfer (CT) complex. This reaction typically occurs in a non-aqueous solvent. The formation of the complex leads to a new absorption band in the visible region of the electromagnetic spectrum, generally between 520 nm and 535 nm. The absorbance of this colored complex is measured at its wavelength of maximum absorption (λmax), and the concentration of the alkaloid is determined from a calibration curve prepared with a standard solution of the alkaloid.
The generalized reaction can be depicted as:
Alkaloid (Donor, D) + Chloranilic Acid (Acceptor, A) ⇌ [Alkaloid-Chloranilic Acid] Complex (D-A)
Advantages of the Method
-
Simplicity and Cost-Effectiveness: The method does not require sophisticated instrumentation, making it accessible for most laboratories.
-
Rapidity: The reaction is typically fast, allowing for a high throughput of samples.
-
Good Sensitivity: The method can be used to determine microgram quantities of alkaloids.
-
Versatility: It can be applied to the analysis of various alkaloids in pure form, pharmaceutical formulations, and potentially in plant extracts after appropriate sample preparation.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the analysis of several alkaloids and other nitrogenous bases using the chloranilic acid method, as reported in the literature.
| Compound | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Atropine | 535 | Not specified | Not specified | [1] |
| Emetine | 535 | Not specified | Not specified | [1] |
| Reserpine | 535 | Not specified | Not specified | [1] |
| Strychnine | 535 | Not specified | Not specified | [1] |
| Yohimbine | 535 | Not specified | Not specified | [1] |
| Cyproheptadine HCl | 520 | 25 - 125 | 1.48 x 10³ | [2][3] |
| Methdilazine HCl | 520 | 20 - 100 | 1.56 x 10³ | [2][3] |
| Promethazine Theoclate | 520 | 25 - 150 | 1.75 x 10³ | [2][3] |
| Milrinone | Not specified | 5 - 100 | Not specified | [4] |
| Amikacin | 524 | 20 - 100 | Not specified | [5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of a Pure Alkaloid Sample
This protocol describes the procedure for the determination of an alkaloid in its pure form.
1. Materials and Reagents:
-
This compound
-
Spectrophotometer (UV-Visible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., Acetonitrile, 1,4-Dioxane, or a mixture of Acetonitrile and Chloroform)
-
Alkaloid standard
2. Preparation of Reagents:
-
Standard Alkaloid Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the standard alkaloid and dissolve it in 100 mL of the chosen solvent.
-
Chloranilic Acid Solution (0.005 M): Dissolve an accurately weighed amount of this compound in the chosen solvent to obtain a 0.005 M solution. Prepare this solution fresh daily. For instance, dissolve approximately 11.5 mg of this compound in 10 mL of 1,4-dioxan.
3. Preparation of Calibration Curve:
-
Pipette aliquots of the standard alkaloid solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) into a series of 10 mL volumetric flasks.
-
To each flask, add a fixed volume of the chloranilic acid solution (e.g., 2 mL).
-
Dilute to the mark with the solvent and mix well.
-
Allow the reaction to proceed for the optimal time (determine experimentally, usually immediate).
-
Measure the absorbance of each solution at the λmax (e.g., 535 nm) against a reagent blank (containing the solvent and chloranilic acid solution).
-
Plot a graph of absorbance versus concentration (µg/mL).
4. Analysis of the Unknown Sample:
-
Prepare a solution of the unknown alkaloid sample of a suitable concentration in the chosen solvent.
-
Treat an aliquot of the unknown solution as described in step 2 and 3 of the calibration curve preparation.
-
Measure the absorbance of the resulting solution.
-
Determine the concentration of the alkaloid in the sample from the calibration curve.
Protocol 2: Quantitative Analysis of an Alkaloid in a Pharmaceutical Formulation (Tablets)
This protocol provides a general procedure for the extraction and analysis of alkaloids from tablet formulations.
1. Sample Preparation:
-
Weigh and finely powder at least 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to a known amount of the alkaloid (e.g., 10 mg).
-
Transfer the powder to a volumetric flask (e.g., 100 mL).
-
Add about 70 mL of a suitable solvent (e.g., methanol or a slightly acidified aqueous solution to aid dissolution of alkaloid salts) and sonicate for 15-20 minutes to ensure complete extraction.
-
Dilute to the mark with the same solvent, mix well, and filter the solution.
-
Further dilute the filtrate with the analytical solvent to obtain a concentration within the calibration range.
2. Analysis:
Proceed with the analysis of the diluted sample solution as described in step 4 of Protocol 1.
Protocol 3: Quantitative Analysis of Total Alkaloids in a Plant Extract
This protocol outlines a general procedure for the extraction of alkaloids from plant material for subsequent analysis.
1. Extraction of Alkaloids:
-
Dry the plant material and grind it into a fine powder.
-
Accurately weigh a known amount of the powdered plant material (e.g., 1 g).
-
Extract the alkaloids using an appropriate method. A common method is acid-base extraction:
-
Moisten the plant material with a dilute ammonia solution to liberate the free base form of the alkaloids.
-
Extract the alkaloids by maceration or soxhlet extraction with an organic solvent like chloroform or dichloromethane.
-
Evaporate the organic solvent to dryness.
-
Dissolve the residue in a dilute acid (e.g., 2% sulfuric acid).
-
Wash the acidic solution with an organic solvent to remove pigments and other non-basic compounds.
-
Make the acidic solution alkaline with a dilute ammonia solution to precipitate the alkaloids.
-
Extract the precipitated alkaloids with an organic solvent (e.g., chloroform).
-
Evaporate the organic solvent to dryness and dissolve the residue in a known volume of the analytical solvent.
-
2. Analysis:
Analyze an aliquot of the final extract solution as described in step 4 of Protocol 1. The total alkaloid content is typically expressed as equivalent to a standard alkaloid (e.g., atropine or quinine).
Visualizations
Caption: General experimental workflow for the quantitative analysis of alkaloids.
Caption: Formation of the charge-transfer complex between an alkaloid and chloranilic acid.
Potential Interferences and Limitations
-
Interfering Substances: Other electron-donating compounds present in the sample matrix may also react with chloranilic acid, leading to erroneously high results. This is particularly relevant for crude plant extracts. Therefore, a proper sample clean-up is essential.
-
Solvent Effects: The choice of solvent can influence the stability and the absorption maximum of the charge-transfer complex. It is important to use the same solvent for the blank, standards, and samples.
-
pH Sensitivity: The reaction is dependent on the availability of the lone pair of electrons on the nitrogen atom of the alkaloid. Therefore, the pH of the medium should be controlled to ensure the alkaloid is in its free base form.
-
Stoichiometry: The stoichiometry of the reaction between the alkaloid and chloranilic acid may vary depending on the structure of the alkaloid. It is advisable to determine the stoichiometry for the specific alkaloid under investigation if a high degree of accuracy is required.
Conclusion
The quantitative analysis of alkaloids using this compound is a simple, rapid, and sensitive spectrophotometric method suitable for a wide range of applications in research and quality control. By following the detailed protocols and considering the potential limitations, researchers can obtain reliable and accurate quantitative data for various alkaloids.
References
- 1. Utility of π-acceptors in charge-transfer complexation of alkaloids: chloranilic acid as a spectrophotometric titrant in non-aqueous media - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. phytojournal.com [phytojournal.com]
- 4. "The Use of Chloranilic Acid for the Spectrophotometric Determination o" by KANAKAPURA BASAVAIAH and V. S. CHARAN [journals.tubitak.gov.tr]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for Chloranilic Acid Sodium Salt-Based Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of chloranilic acid sodium salt in colorimetric assays, a simple and rapid method for the quantification of various compounds, particularly in pharmaceutical analysis. The protocols outlined below are based on the principle of charge-transfer complex formation.
Principle of the Assay
Chloranilic acid-based colorimetric assays rely on the formation of a charge-transfer (CT) complex between an electron donor analyte and chloranilic acid, which acts as a π-acceptor.[1][2] This interaction results in the formation of a distinctly colored product, typically a purple radical anion, which can be quantified using spectrophotometry.[1][2] The intensity of the color produced is directly proportional to the concentration of the analyte in the sample, following Beer-Lambert's law within a specific concentration range.[2][3] This method is widely applicable for the determination of various electron-donating compounds, including many pharmaceutical drugs.[4][5][6]
The reaction can be generalized as follows:
D (Analyte - electron donor) + A (Chloranilic Acid - π-acceptor) → [D-A] (Charge-Transfer Complex - colored)
The resulting charge-transfer complex exhibits a strong absorbance in the visible region of the spectrum, typically between 520 nm and 530 nm.[2][3][7]
Applications
This colorimetric assay is a versatile tool for the quantitative analysis of a wide range of analytes that can act as electron donors. Primary applications are found in the field of pharmaceutical analysis for the determination of active pharmaceutical ingredients (APIs) in bulk and in dosage forms.[8][9][10]
Examples of analytes quantifiable with this assay include:
-
Antihistamines: such as Cyproheptadine hydrochloride, Methdilazine hydrochloride, and Promethazine theoclate.[1][2]
-
Antiviral Drugs: like Lamivudine.[3]
-
Antimalarial Drugs. [4]
-
Other nitrogen-containing drugs: including Sulfacetamide sodium and Lidocaine.[7]
Experimental Protocols
The following protocols provide a generalized framework for performing a chloranilic acid-based colorimetric assay. It is crucial to optimize the experimental conditions for each specific analyte to ensure accuracy and precision.
-
This compound (CAS No: 36275-66-8)[11]
-
Spectrophotometer (UV-Vis)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Cuvettes
-
Organic solvents (e.g., Acetonitrile, Chloroform, Dioxane) of analytical grade.[1][5]
-
Analyte of interest (pure form for standard preparation)
-
Sample containing the analyte (e.g., pharmaceutical tablets, syrups)
-
Chloranilic Acid (CAA) Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable organic solvent (e.g., acetonitrile).[1][2] This solution should be freshly prepared.[1][2]
-
Standard Analyte Stock Solution: Prepare a stock solution of the pure analyte by accurately weighing a known amount and dissolving it in an appropriate solvent. The concentration will depend on the specific analyte and the expected linear range of the assay.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to various known concentrations.
-
Reaction Setup: In a series of 5 mL volumetric flasks, add increasing volumes of the working standard solutions of the analyte.[1]
-
Reagent Addition: To each flask, add a fixed volume (e.g., 0.5 mL) of the 0.1% chloranilic acid solution.[1]
-
Volume Adjustment: Bring the total volume in each flask to 5 mL with the appropriate solvent (e.g., acetonitrile).[1]
-
Incubation: The reaction is typically instantaneous at room temperature.[2]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting purple solution at the wavelength of maximum absorption (λmax), which is typically around 520 nm, against a reagent blank.[1][2] The reagent blank is prepared in the same manner but without the analyte.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Sample Preparation:
-
Extraction:
-
For some analytes, a liquid-liquid extraction may be necessary:
-
Analysis:
-
An appropriate aliquot of the sample extract is then treated in the same manner as the standard solutions described in the general assay procedure.
-
-
Quantification: The concentration of the analyte in the sample is determined from the calibration curve.
Data Presentation
The quantitative performance of chloranilic acid-based assays for various drugs is summarized in the table below. This data is compiled from different studies and illustrates the typical working ranges and sensitivities of the method.
| Analyte | Linear Range (µg/mL) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Cyproheptadine hydrochloride | 25 - 125 | 520 | 1.48 x 10³ | [1][2] |
| Methdilazine hydrochloride | 20 - 100 | 520 | 1.56 x 10³ | [1][2] |
| Promethazine theoclate | 25 - 150 | 520 | 1.75 x 10³ | [1][2] |
| Lamivudine | 40 - 280 | 521 | - | [3] |
| Sulfacetamide sodium | 10 - 60 | 530 | 0.940 x 10³ | [7] |
| Lidocaine | 10 - 60 | 527 | 0.913 x 10³ | [7] |
| Terbutaline sulfate | 5 - 70 | 529 | 0.987 x 10³ | [7] |
| Tyrosine Kinase Inhibitors | 10 - 500 (µ g/well ) | 490 | - | [8] |
Visualization of the Experimental Workflow
The following diagram illustrates the general step-by-step workflow for a chloranilic acid-based colorimetric assay.
Caption: General workflow for chloranilic acid-based colorimetric assays.
Signaling Pathway/Reaction Mechanism
The underlying mechanism of this assay is a chemical reaction rather than a biological signaling pathway. The process involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the electron-donating analyte to the lowest unoccupied molecular orbital (LUMO) of the chloranilic acid (the π-acceptor). This transfer results in the formation of a charge-transfer complex, which is a colored radical anion.
Caption: Formation of a charge-transfer complex.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
- 4. Use of p-chloranilic acid for the colorimetric determination of some antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | Semantic Scholar [semanticscholar.org]
- 8. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 36275-66-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application of Chloranilic Acid Sodium Salt in 96-Well Plate Assays: A High-Throughput Spectrophotometric Approach
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloranilic acid (CLA) and its sodium salt are versatile chromogenic reagents employed in the development of simple, rapid, and high-throughput 96-well plate spectrophotometric assays. These assays are particularly valuable in pharmaceutical analysis for the quantification of various active pharmaceutical ingredients (APIs). The underlying principle of these assays is the formation of a colored charge-transfer complex (CTC) between an electron-donating compound (the analyte) and the π-electron acceptor, chloranilic acid. The resulting intensely colored solution can be measured spectrophotometrically, where the absorbance is directly proportional to the concentration of the analyte. This application note provides detailed protocols and data for the use of chloranilic acid sodium salt in 96-well plate assays for the quantification of drugs, such as tyrosine kinase inhibitors (TKIs) and other pharmaceuticals.[1][2][3][4][5]
Principle of the Assay
The assay is based on a charge-transfer reaction where the analyte (electron donor) reacts with chloranilic acid (π-electron acceptor) to form a stable, colored charge-transfer complex. This reaction is typically instantaneous and occurs at room temperature. The color intensity of the complex is measured using a microplate reader at a specific wavelength, which allows for the quantitative determination of the analyte.[1][3][4]
Key Advantages of the 96-Well Plate Format
-
High Throughput: The 96-well plate format allows for the simultaneous analysis of a large number of samples, significantly increasing efficiency.[1][3]
-
Miniaturization: The assay requires small volumes of reagents and samples, making it cost-effective and conserving valuable materials.[1]
-
Rapidity: The reaction is typically instantaneous, and the entire procedure from sample preparation to reading can be performed quickly.[1][2]
-
Simplicity: The protocol is straightforward, involving simple mixing steps without the need for complex instrumentation or extensive sample pre-treatment.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound (CAS RN: 36275-66-8)
-
Methanol (or other suitable organic solvent)
-
96-well transparent microplates
-
Microplate absorbance reader
-
Analyte of interest (e.g., Tyrosine Kinase Inhibitors)
-
Standard laboratory equipment (pipettes, vials, etc.)
Reagent Preparation
Chloranilic Acid (CLA) Solution (0.4% w/v): Dissolve 400 mg of this compound in 100 mL of methanol. This solution should be prepared fresh.
Standard Analyte Solutions: Prepare a stock solution of the analyte in methanol. From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution with methanol.
Assay Procedure
The following workflow outlines the general steps for performing the assay in a 96-well plate format.
-
Sample and Standard Addition: Into the wells of a 96-well plate, pipette 100 µL of the standard solutions and sample solutions in triplicate.
-
Blank Preparation: For the blank wells, add 100 µL of methanol.[3]
-
Reagent Addition: Add 100 µL of the 0.4% (w/v) chloranilic acid solution to all wells.[3]
-
Incubation: The reaction is typically instantaneous, but a short incubation of 5 minutes at room temperature (25 ± 2 °C) can be performed to ensure complete color development.[3]
-
Measurement: Measure the absorbance of each well at the optimal wavelength for the specific analyte-CLA complex using a microplate reader. For many drug compounds, this is around 490 nm or 530 nm.[1][2][3]
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the standard and sample wells. Construct a calibration curve by plotting the corrected absorbance values of the standards against their corresponding concentrations. Determine the concentration of the unknown samples from the linear regression equation of the calibration curve.
Data Presentation
The following tables summarize the performance characteristics of the chloranilic acid-based 96-well plate assay for the quantification of various Tyrosine Kinase Inhibitors (TKIs) and Lorlatinib.
Calibration and Sensitivity Data
| Analyte | Linear Range (µ g/well ) | Correlation Coefficient (r) | Limit of Detection (LOD) (µ g/well ) | Limit of Quantitation (LOQ) (µ g/well ) | Reference |
| Tyrosine Kinase Inhibitors | |||||
| Seliciclib (SEL) | 10–500 | 0.9993–0.9998 | 3.78–8.16 | 11.36–24.46 | [1][3] |
| Vandetanib (VAN) | 10–500 | 0.9993–0.9998 | 3.78–8.16 | 11.36–24.46 | [1][3] |
| Tozasertib (TOZ) | 10–500 | 0.9993–0.9998 | 3.78–8.16 | 11.36–24.46 | [1][3] |
| Dasatinib (DAS) | 10–500 | 0.9993–0.9998 | 3.78–8.16 | 11.36–24.46 | [1][3] |
| Olaparib (OLA) | 10–500 | 0.9993–0.9998 | 3.78–8.16 | 11.36–24.46 | [1][3] |
| Other Drugs | |||||
| Lorlatinib (LRL) | 5–200 | Not Specified | 2.1 | 6.5 | [2][6] |
Precision and Accuracy Data for TKIs
| Parameter | Concentration Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Intra-day Precision | Low, Medium, High | 97.2–102.4 | 1.24–2.24 | [3] |
| Inter-day Precision | Low, Medium, High | 97.2–102.4 | 1.51–2.87 | [3] |
| Accuracy | Low, Medium, High | 97.2–102.4 | Not Applicable | [3] |
Conclusion
The use of this compound in a 96-well plate format provides a robust, efficient, and economical method for the quantitative analysis of various pharmaceutical compounds.[1][3] The simplicity of the procedure, coupled with its high-throughput nature, makes it an ideal choice for routine quality control analysis in the pharmaceutical industry. The presented protocols and data demonstrate the reliability and applicability of this assay for a range of analytes.
References
- 1. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Use of Chloranilic Acid Sodium Salt for Spectrophotometry
Audience: Researchers, Scientists, and Drug Development Professionals
Principle and Application
Chloranilic acid (CAA) and its sodium salt are widely used as chromogenic reagents in spectrophotometry. The underlying principle involves a charge-transfer reaction where the chloranilic acid molecule acts as a π-acceptor, reacting with electron-donating compounds (n-donors) to form intensely colored charge-transfer complexes.[1][2] Many pharmaceutical compounds, particularly those containing amino groups, can act as n-donors.[3]
The formation of these complexes results in a distinct color change and a new absorption maximum at a higher wavelength (bathochromic shift), typically in the visible region between 520 nm and 530 nm.[1][3][4] The intensity of the color produced is directly proportional to the concentration of the analyte, which allows for quantitative determination based on Beer's Law. This method is valued for its simplicity, accuracy, and applicability in quality control laboratories for the analysis of drugs in pure form and pharmaceutical formulations.[3][5]
Materials and Reagents
2.1 Reagents
-
Chloranilic Acid Sodium Salt (CAS: 36275-66-8), Analytical Reagent Grade[6][7]
-
Acetonitrile, HPLC or Spectrophotometric Grade
-
Ethanol, Absolute
-
Methanol, HPLC or Spectrophotometric Grade
-
Deionized or Distilled Water
-
Analyte of interest (e.g., drug substance)
2.2 Equipment
-
UV-Visible Spectrophotometer (double beam recommended)
-
1 cm matched quartz or glass cuvettes
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Vortex mixer or sonicator
Experimental Protocols
3.1 Protocol 1: Preparation of 0.1% (w/v) Chloranilic Acid Stock Solution
This protocol is based on common concentrations used for the analysis of various pharmaceutical compounds.[1][8]
Methodology:
-
Weighing: Accurately weigh 100 mg of this compound using an analytical balance.
-
Dissolution: Transfer the powder to a 100 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 70 mL of the chosen solvent (Acetonitrile is commonly used[1]; alternatively, absolute ethanol can be used[3]).
-
Mixing: Mix the contents thoroughly by swirling or using a vortex mixer. If needed, sonicate for 5-10 minutes to ensure complete dissolution.
-
Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, bring the volume up to the 100 mL mark with the same solvent.
-
Homogenization: Invert the flask several times to ensure a homogenous solution.
-
Storage: This solution should be freshly prepared for optimal results.[1] Store in a dark, cool place if not for immediate use.
3.2 Protocol 2: General Procedure for Spectrophotometric Analysis
This general protocol outlines the steps for creating a calibration curve and analyzing an unknown sample. The specific volumes and concentrations may need to be optimized for the particular analyte.
Methodology:
-
Analyte Standard Preparation: Prepare a stock solution of the analyte in a suitable solvent. From this stock, prepare a series of working standard solutions of known concentrations through serial dilution.
-
Reagent Blank Preparation: To a 5 mL volumetric flask, add the same volume of chloranilic acid solution that will be used for the samples (e.g., 0.50 mL of 0.1% CAA solution[1]) and dilute to the final volume with the reaction solvent. This will be used to zero the spectrophotometer.
-
Reaction Mixture Preparation:
-
Incubation: Mix the solutions well and allow them to stand at room temperature for a specified time to ensure complete color development. A 5-minute incubation period is often sufficient.[3] The resulting complex is typically stable for at least 60 minutes.[3]
-
Spectrophotometric Measurement:
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standards. The resulting curve should be linear in accordance with Beer's Law.
-
Unknown Sample Analysis: Prepare the unknown sample in the same manner as the standards and measure its absorbance. Determine its concentration from the calibration curve or the regression equation derived from it.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the spectrophotometric determination of various drugs using chloranilic acid.
| Analyte (Drug) | Solvent System | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Stoichiometry (Drug:CAA) | Reference |
| Cyproheptadine HCl | Acetonitrile-Chloroform | 520 | 25 - 125 | 1.48 x 10³ | 1:1 | [1][2] |
| Methdilazine HCl | Acetonitrile-Chloroform | 520 | 20 - 100 | 1.56 x 10³ | 1:1 | [1] |
| Promethazine Theoclate | Acetonitrile-Chloroform | 520 | 25 - 150 | 1.75 x 10³ | 1:1 | [1] |
| Lamivudine | Non-aqueous | 521 | 40 - 280 | - | 1:1 | [4] |
| Sulfacetamide Sodium | Absolute Ethanol | 530 | 10 - 60 | 0.94 x 10³ | - | [3] |
| Lidocaine | Absolute Ethanol | 527 | 10 - 60 | 0.91 x 10³ | - | [3] |
| Amiloride HCl | Acetonitrile | 508 | 1 - 6 | - | 1:1 | [8] |
| Hydralazine HCl | Water / 0.05 N HCl | 260 | - | - | 1:1 | [9] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from reagent preparation to final analysis.
Caption: Workflow for Chloranilic Acid Spectrophotometric Assay.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amiscientific.com [amiscientific.com]
- 7. This compound Hydrate [myskinrecipes.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Stoichiometric Reaction of Chloranilic Acid Sodium Salt with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranilic acid, a dibasic organic acid, and its sodium salt are versatile reagents in analytical and synthetic chemistry. A prominent application lies in its reaction with primary amines. This interaction proceeds via the formation of a colored charge-transfer (CT) complex, enabling the qualitative and quantitative determination of primary amines. This is particularly relevant in pharmaceutical analysis and drug development, where primary amine moieties are common. These application notes provide a detailed overview of the stoichiometry, reaction mechanism, and experimental protocols for the reaction between chloranilic acid sodium salt and primary amines.
The reaction involves the transfer of electron density from the electron-rich primary amine (the donor) to the electron-deficient chloranilic acid (the acceptor).[1] This creates a new molecular entity with a characteristic, intense color, typically purple, which can be quantified spectrophotometrically.[2][3] The intensity of the color is directly proportional to the concentration of the primary amine, forming the basis for a sensitive analytical method.
Reaction Mechanism and Stoichiometry
The reaction between a primary amine and chloranilic acid results in a charge-transfer complex. In this complex, the amine acts as an n-electron donor and chloranilic acid acts as a π-electron acceptor.[4] The reaction is generally rapid, often occurring instantaneously at room temperature.[4]
The stoichiometry of the reaction is a critical parameter for accurate quantification. For most primary amines, a 1:1 stoichiometry is observed, where one molecule of the amine reacts with one molecule of chloranilic acid.[3] However, variations can occur depending on the structure of the amine. For instance, the drug lorlatinib has been shown to form a 1:2 complex with chloranilic acid.[4]
The formation of the complex can be represented by the following general equation:
Primary Amine (Donor) + Chloranilic Acid (Acceptor) ⇌ [Primary Amine-Chloranilic Acid] (Charge-Transfer Complex)
The equilibrium nature of this reaction means that the formation of the complex is influenced by factors such as solvent polarity and the concentration of the reactants.
Below is a diagram illustrating the charge-transfer interaction.
Quantitative Data Summary
The spectrophotometric analysis of the charge-transfer complex provides valuable quantitative data. The following tables summarize key parameters for the reaction of chloranilic acid with various primary amines.
| Analyte (Primary Amine) | Stoichiometry (Amine:CA) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Reference |
| Tyrosine Kinase Inhibitors | 1:1 | 490 | Not Specified | 10-500 µ g/well | [2] |
| Lorlatinib | 1:2 | 530 | 0.55 x 10³ | 6.5- (not specified) µ g/well | [4] |
| Imipramine | 1:1 | 526 | Not Specified | Not Specified | [5] |
| 8-Aminoquinoline | 1:1 | Not Specified | Not Specified | Not Specified | [6] |
| Various Heterocyclic Amines | 1:1 | Not Specified | Not Specified | Not Specified | [7] |
| Thermodynamic and Stability Parameters | Value | Method | Reference |
| Association Constant (K) for Lorlatinib-CA complex | 0.40 x 10³ L mol⁻¹ | Benesi-Hildebrand | [4] |
| Standard Free Energy (ΔG°) for Lorlatinib-CA complex | -0.15 x 10² J mol⁻¹ | Calculated | [4] |
| Association Constants (Kc) for TKI-CA complexes | 1.13 x 10⁸ to 2.3 x 10⁸ L mol⁻¹ | Benesi-Hildebrand | [2] |
Experimental Protocols
Protocol for Spectrophotometric Determination of Primary Amines
This protocol outlines the general procedure for the quantitative analysis of a primary amine using this compound.
Materials:
-
This compound
-
Primary Amine Standard
-
Methanol (Spectroscopic Grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the primary amine standard (e.g., 1 mg/mL) in methanol.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the primary amine stock solution with methanol to achieve a range of concentrations.
-
-
Reaction and Measurement:
-
To a set of volumetric flasks, add a fixed volume of the chloranilic acid solution.
-
Add varying volumes of the primary amine calibration standards to each flask.
-
Dilute to the final volume with methanol and mix well.
-
Allow the reaction to proceed at room temperature for a specified time (often instantaneous).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), typically around 520-530 nm, against a reagent blank (containing chloranilic acid and methanol only).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the primary amine.
-
Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
The experimental workflow is depicted in the following diagram:
Protocol for Determining Reaction Stoichiometry using Job's Method of Continuous Variation
Job's method is a reliable technique to determine the stoichiometry of a complex in solution.[8][9]
Materials:
-
Equimolar stock solutions of this compound and the primary amine in methanol.
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of solutions with varying mole fractions of the primary amine and chloranilic acid, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the amine ranges from 0.1 to 0.9.
-
Allow the complexes to form at room temperature.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot the absorbance versus the mole fraction of the primary amine.
-
The stoichiometry is determined from the mole fraction at which the maximum absorbance is observed. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 (Amine:CA) complex, the maximum will be at a mole fraction of approximately 0.33.
The logical relationship in Job's method is visualized below:
Protocol for Synthesis and Isolation of the Solid-State Adduct
This protocol provides a general method for the synthesis and isolation of the solid charge-transfer complex.
Materials:
-
Chloranilic Acid
-
Primary Amine
-
Methanol or Ethanol
-
Beakers
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or desiccator
Procedure:
-
Dissolve chloranilic acid in a minimal amount of hot methanol or ethanol.
-
Dissolve the primary amine in a separate portion of the same solvent.
-
Slowly add the amine solution to the chloranilic acid solution with constant stirring. A colored precipitate should form immediately.
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
Isolate the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator.
-
Characterize the solid product using techniques such as FTIR, NMR, and elemental analysis to confirm its structure and purity.[6][7]
Applications in Drug Development
The reaction between chloranilic acid and primary amines has significant applications in the pharmaceutical industry:
-
Quantitative Analysis of APIs: Many active pharmaceutical ingredients (APIs) contain primary amine functional groups. This reaction provides a simple and rapid spectrophotometric method for their quantification in bulk drug and pharmaceutical formulations.[2]
-
Stability Studies: The method can be used to monitor the degradation of drugs that have a primary amine moiety, as a loss of the amine group would result in a decreased colorimetric response.
-
Prodrug Characterization: For prodrugs that are designed to release a primary amine-containing drug, this reaction can be used to monitor the release kinetics.
-
High-Throughput Screening: The simplicity and speed of the reaction make it amenable to high-throughput screening formats, such as in 96-well plates, for the rapid quantification of amine-containing compounds in drug discovery.[4]
Conclusion
The stoichiometric reaction of this compound with primary amines to form a colored charge-transfer complex is a robust and versatile tool for researchers, scientists, and drug development professionals. The well-defined stoichiometry, typically 1:1, and the intense color of the product allow for sensitive and accurate quantification of primary amines. The protocols provided herein offer a foundation for the application of this reaction in various analytical and synthetic contexts within the pharmaceutical and chemical sciences.
References
- 1. Procainamide Charge Transfer Complexes with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Experimental and Theoretical Study | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline (donor) with chloranilic acid (acceptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asdlib.org [asdlib.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Chloranilic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloranilic Acid (CLA) serves as a versatile chromogenic reagent for the development of simple, rapid, and cost-effective high-throughput screening (HTS) assays.[1][2] Its utility is primarily centered on its ability to act as a π-electron acceptor, forming colored charge-transfer complexes (CTCs) with a wide range of electron-donating compounds.[3][4] This colorimetric change provides a robust basis for quantitative analysis in a 96-microwell plate format, making it highly suitable for applications in pharmaceutical quality control and drug discovery.[1][2][5]
The primary application of CLA-based assays is the quantification of various therapeutic agents, most notably Tyrosine Kinase Inhibitors (TKIs), which are crucial in cancer therapy.[1][2][5] The reaction is typically instantaneous and proceeds at room temperature in a suitable organic solvent like methanol, resulting in a distinct purple-colored complex that can be measured spectrophotometrically.[1][3] The assay's high-throughput nature, coupled with its simplicity and economical reagents, presents a significant advantage for routine analysis of bulk drug forms and pharmaceutical formulations.[2][3]
Principle of the Assay: Charge-Transfer Complex Formation
The underlying mechanism of the assay is the formation of a charge-transfer complex between an electron-donating molecule (the analyte, e.g., a TKI) and chloranilic acid, which acts as a π-acceptor.[1][3] In this interaction, an electron from a high-energy molecular orbital of the donor is transferred to a low-energy molecular orbital of the acceptor. This transfer results in the formation of a new, broad absorption band at a longer wavelength (typically in the visible region), leading to a colored solution.[3]
Chloranilic acid can exist in different forms depending on the pH. The purple-colored product observed in these assays corresponds to the monobasic anion of chloranilic acid (HA⁻), which is stable at a pH of 3.[1][3] The reaction is favored in polar solvents like methanol, which facilitate the complete electron transfer from the donor to the acceptor.[3]
Caption: Mechanism of Charge-Transfer Complex (CTC) formation.
High-Throughput Screening Workflow
The assay is readily adaptable to a 96-well microplate format, enabling the simultaneous analysis of multiple samples. The general workflow involves the addition of the analyte solution to the wells, followed by the addition of the chloranilic acid solution. The reaction proceeds rapidly at room temperature, and the absorbance is measured using a microplate reader at the wavelength of maximum absorption (λmax) of the charge-transfer complex.
Caption: High-throughput screening workflow for the chloranilic acid-based assay.
Quantitative Data Summary
The following tables summarize the performance of the chloranilic acid-based microwell spectrophotometric assay (MW-SPA) for the quantification of various Tyrosine Kinase Inhibitors and Lorlatinib.
Table 1: Calibration and Validation Parameters for Tyrosine Kinase Inhibitors (TKIs) [1][5]
| Parameter | Seliciclib (SEL) | Vandetanib (VAN) | Tozasertib (TOZ) | Dasatinib (DAS) | Olaparib (OLA) |
| Linear Range (µ g/well ) | 10 - 500 | 10 - 500 | 10 - 500 | 10 - 500 | 10 - 500 |
| Correlation Coefficient (r) | 0.9995 | 0.9998 | 0.9993 | 0.9996 | 0.9997 |
| LOD (µ g/well ) | 3.78 | 4.11 | 8.16 | 5.23 | 6.94 |
| LOQ (µ g/well ) | 11.36 | 12.35 | 24.46 | 15.70 | 20.84 |
| Intra-assay Precision (RSD %) | 2.12 | 1.24 | 1.53 | 2.24 | 2.01 |
| Inter-assay Precision (RSD %) | 2.25 | 1.51 | 2.11 | 2.87 | 2.54 |
| Accuracy (Recovery %) | 101.7 ± 2.3 | 102.3 ± 2.2 | 97.6 ± 1.9 | 102.4 ± 2.3 | 97.2 ± 2.6 |
Table 2: Calibration and Validation Parameters for Lorlatinib (LRL) [3]
| Parameter | Lorlatinib (LRL) |
| Linear Range (µ g/well ) | 5 - 200 |
| LOD (µ g/well ) | 2.1 |
| LOQ (µ g/well ) | 6.5 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 0.55 x 10³ |
| Association Constant (L mol⁻¹) | 0.40 x 10³ |
Experimental Protocols
Materials and Reagents
-
Chloranilic Acid Sodium Salt
-
Methanol (Spectroscopic Grade)
-
Analytes (e.g., TKI standards, Lorlatinib standard)
-
96-well transparent microplates
-
Microplate reader capable of absorbance measurements
-
Standard laboratory glassware and equipment
Preparation of Solutions
-
Chloranilic Acid (CLA) Stock Solution (0.2% - 2% w/v):
-
Analyte Standard Stock Solution (e.g., 2 mg/mL):
-
Accurately weigh 100 mg of the analyte standard.
-
Transfer to a 50 mL volumetric flask and dissolve in methanol.
-
Complete the volume to the mark with methanol to obtain a final concentration of 2 mg/mL.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to cover the desired linear range (e.g., 5 to 500 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a sufficient number of tablets (e.g., 10 tablets).
-
Transfer an amount of powder equivalent to a known weight of the active pharmaceutical ingredient (e.g., 100 mg) into a volumetric flask (e.g., 50 mL).[3]
-
Add methanol, sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with methanol.[3][5]
-
Filter the solution and use the clear filtrate for the assay, diluting further if necessary.
-
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Designate wells for blanks, standards, and samples.
-
-
Dispensing:
-
Into each designated well of a 96-well plate, add 100 µL of the appropriate solution:
-
Blanks: 100 µL of methanol.
-
Standards: 100 µL of each working standard solution.
-
Samples: 100 µL of the prepared sample solution.
-
-
-
Reaction Initiation:
-
Add 100 µL of the Chloranilic Acid solution to all wells (except those designated for reagent blanks if necessary, though typically the blank contains the reagent).
-
-
Incubation:
-
Measurement:
Data Analysis
-
Blank Correction:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all standard and sample wells.
-
-
Standard Curve:
-
Plot a calibration curve of the blank-corrected absorbance values of the standards against their corresponding concentrations (in µ g/well ).
-
-
Quantification:
-
Determine the concentration of the analyte in the sample solutions by interpolating their absorbance values from the linear regression equation of the standard curve.[2]
-
Conclusion
The use of this compound in a 96-microwell spectrophotometric assay provides a high-throughput, reliable, and validated method for the quantitative determination of various pharmaceutical compounds.[1][2] Its simplicity, speed, and low cost make it an attractive alternative to more complex chromatographic techniques for routine quality control and screening applications in the pharmaceutical industry.[3][5]
References
- 1. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting unexpected absorbance values in Chloranilic Acid Sodium Salt assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Chloranilic Acid Sodium Salt (CAA) assays for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound assay?
The assay is based on a charge-transfer reaction where the analyte, acting as an electron donor (n-donor), reacts with chloranilic acid, a π-electron acceptor. This interaction forms a stable, colored charge-transfer complex, which can be quantified spectrophotometrically. The intensity of the color, typically purple, is directly proportional to the concentration of the analyte.[1][2][3]
Q2: What is the typical wavelength of maximum absorbance (λmax) for the colored complex?
The resulting charge-transfer complex typically exhibits a maximum absorbance (λmax) in the range of 520-540 nm.[1][4][5] However, it is crucial to determine the specific λmax for your particular analyte and experimental conditions by performing a spectral scan.
Q3: Which solvent is recommended for this assay?
Acetonitrile is widely recommended as a solvent for preparing the chloranilic acid reagent and for the reaction itself. It has been shown to provide good solvation for the reagent and stability for the resulting complex.[3][6] Other solvents like methanol, ethanol, and dioxane have been used, but care must be taken as some solvents can lead to precipitation or lower absorbance values.[4][6]
Q4: Does the this compound reagent solution have a shelf-life?
It is generally recommended to prepare the chloranilic acid solution fresh daily.[3][4] While the solid sodium salt is stable, the solution's stability can be influenced by factors like the solvent used and exposure to light and air.
Q5: Will common pharmaceutical excipients interfere with the assay?
Common excipients such as microcrystalline cellulose, magnesium stearate, sodium starch glyconate, and lactose generally do not interfere with the assay, especially if the active pharmaceutical ingredient (API) is first extracted using an organic solvent where these excipients are insoluble.[3][7]
Troubleshooting Guide
Issue 1: Low or No Absorbance
If you are observing lower than expected or no absorbance, consider the following troubleshooting steps.
Troubleshooting Workflow for Low/No Absorbance
Caption: Troubleshooting steps for low or no absorbance.
| Potential Cause | Troubleshooting Steps |
| Reagent Issues | 1. Freshness: Prepare a fresh solution of this compound.[3][4] 2. Concentration: Ensure the correct concentration of the reagent is used. An insufficient amount will lead to incomplete complex formation. 3. Quality: Verify the purity and integrity of the solid this compound. |
| Analyte Issues | 1. Concentration: Confirm the concentration of your analyte solution. Serial dilution errors can lead to inaccurate concentrations. 2. Degradation: Ensure your analyte has not degraded. 3. pH: The reaction is pH-dependent. The final pH of the reaction mixture can influence the ionic form of chloranilic acid and the charge-transfer complex formation.[8] |
| Instrumental & Methodological Issues | 1. Wavelength: Perform a wavelength scan to confirm the λmax for your specific analyte-CAA complex. Do not rely solely on literature values. 2. Reaction Time: While the reaction is often rapid, ensure sufficient incubation time for the complex to form completely.[3] 3. Solvent: The choice of solvent can significantly impact the reaction. Acetonitrile is often a good starting point.[3][6] If using other solvents, test their suitability. 4. Light Sensitivity: Protect the reaction mixture from light, as the complex can be light-sensitive. |
Issue 2: High Absorbance or High Blank Reading
High absorbance values that fall outside the linear range of your calibration curve or an unusually high blank reading can be addressed with the following steps.
Troubleshooting Workflow for High Absorbance/Blank
Caption: Troubleshooting steps for high absorbance or a high blank reading.
| Potential Cause | Troubleshooting Steps |
| Blank Issues | 1. Composition: Ensure your blank contains all components of the reaction mixture except for the analyte. 2. Solvent Absorbance: Check the absorbance of the solvent alone at the measurement wavelength. |
| Reagent & Analyte Issues | 1. Reagent Concentration: An excessively high concentration of chloranilic acid can contribute to a high blank reading. Optimize the reagent concentration.[3] 2. Analyte Concentration: Your analyte concentration may be too high, falling outside the linear range of the assay. Dilute your sample and re-run the assay. |
| Contamination | 1. Solvent Purity: Use high-purity solvents to avoid interference from contaminants. 2. Glassware: Ensure all glassware is scrupulously clean. |
Issue 3: Unstable or Drifting Absorbance Readings
If the absorbance readings are not stable and drift over time, it could be due to the following.
| Potential Cause | Troubleshooting Steps |
| Complex Instability | 1. Solvent Effects: The stability of the charge-transfer complex can be solvent-dependent. Acetonitrile generally provides good stability.[3] If using other solvents, the complex may not be as stable. 2. Reaction Time: While the complex formation can be rapid, in some cases, it may not be stable over extended periods. Take readings at a consistent and optimized time point after mixing. |
| Environmental Factors | 1. Temperature: Perform the assay at a controlled room temperature, as temperature fluctuations can affect reaction kinetics and complex stability. 2. Light Exposure: Protect the samples from light during incubation and measurement to prevent photodegradation of the complex. |
| Instrumental Issues | 1. Spectrophotometer Stability: Ensure the spectrophotometer is properly warmed up and stable. |
Experimental Protocols
General Protocol for Drug Quantification using Chloranilic Acid
This protocol provides a general framework. Optimization of parameters such as reagent concentration, reaction time, and solvent may be necessary for specific applications.
Experimental Workflow
Caption: A general experimental workflow for the Chloranilic Acid assay.
1. Preparation of Reagents:
-
Chloranilic Acid Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of acetonitrile. Prepare this solution fresh daily.[3]
-
Analyte Stock Solution: Prepare a stock solution of the drug to be analyzed in a suitable solvent (e.g., acetonitrile, methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.
2. Assay Procedure:
-
Pipette a fixed volume of the standard or sample solution into a test tube or well of a microplate.
-
Add a specific volume of the 0.1% chloranilic acid solution.
-
Mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for a predetermined optimal time (often, the reaction is instantaneous).[3]
-
Prepare a blank solution containing the solvent and the chloranilic acid solution, but no analyte.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (e.g., 525 nm).
-
Zero the instrument using the blank solution.
-
Measure the absorbance of each standard and sample.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the determination of various drugs using the this compound assay.
| Drug | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |
| Sumatriptan | 520 | 1.0 - 80 | - | [1] |
| Famotidine | 520 | - | 2.0 x 10⁴ | [1] |
| Amikacin | 524 | 20 - 100 | - | [1] |
| Tyrosine Kinase Inhibitors | 490 | 10 - 500 (µ g/well ) | - | [7] |
| Cyproheptadine HCl | 520 | 25 - 125 | 1.48 x 10³ | [3] |
| Methdilazine HCl | 520 | 20 - 100 | 1.56 x 10³ | [3] |
| Sulfacetamide Sodium | 530 | 10 - 60 | 0.940 x 10³ | [4] |
| Lidocaine | 527 | 10 - 60 | 0.913 x 10³ | [4] |
| Lorlatinib | 530 | 6.5 - 100 (µ g/well ) | - | [9] |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions. It is essential to validate the method for your particular analyte and matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput | MDPI [mdpi.com]
Optimizing reaction time and temperature for Chloranilic Acid Sodium Salt complexation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time and temperature for chloranilic acid sodium salt complexation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for complexation with this compound?
A1: In many documented cases involving chloranilic acid (CLA), the formation of charge-transfer complexes (CTCs) is instantaneous at room temperature.[1][2] However, the stability of the colored product can vary. It is recommended to monitor the absorbance of the reaction mixture over time to determine the point of maximum and stable absorbance. For some complexes, stability has been observed for at least 24 hours.[2]
Q2: What is the ideal temperature for the complexation reaction?
A2: Most charge-transfer complexation reactions with chloranilic acid proceed readily at ambient temperature (25 ± 2 °C).[3] One study on a similar complex with loratadine suggested that the complex may be more stable at a slightly elevated temperature of 50 °C.[4] It is advisable to start experiments at room temperature. If instability or slow reaction rates are observed, a systematic study of temperatures ranging from room temperature up to 50-70 °C could be performed to determine the optimal condition for your specific analyte.
Q3: How does the choice of solvent affect the complexation?
A3: The solvent plays a critical role in the complexation reaction. The polarity and dielectric constant of the solvent can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the complex formed.[1] Acetonitrile has been reported as a suitable solvent for dissolving chloranilic acid and facilitating the formation of a stable radical anion.[2] Methanol has also been successfully used.[1] It is crucial to select a solvent that dissolves both the this compound and the analyte of interest and does not interfere with the spectrophotometric measurement.
Q4: How can I determine the stoichiometry of the complex?
A4: The molar ratio of the drug to chloranilic acid in the complex can be determined using methods such as the continuous variation method (Job's plot) or the molar ratio method. These methods involve preparing a series of solutions with varying mole fractions of the reactants while keeping the total molar concentration constant and measuring the absorbance at the λmax of the complex.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No color formation or very low absorbance | 1. Incompatible solvent.2. Incorrect pH of the reaction mixture.3. Analyte does not form a charge-transfer complex with chloranilic acid.4. Insufficient concentration of reactants. | 1. Test different solvents with varying polarities (e.g., acetonitrile, methanol, dioxane).[1][2]2. Adjust the pH of the solution. Chloranilic acid's dissociation is pH-dependent.[5]3. Verify that your analyte has electron-donating properties necessary for CTC formation.[6]4. Increase the concentration of this compound or the analyte. |
| Precipitate formation | 1. Low solubility of the complex in the chosen solvent.2. Undesired side reactions. | 1. Try a different solvent or a solvent mixture to improve solubility.[2]2. Dilute the reactant concentrations. |
| Unstable absorbance reading (fading or increasing over time) | 1. The complex is unstable under the experimental conditions.2. Photodegradation of the complex.3. Temperature fluctuations affecting the equilibrium. | 1. Optimize the reaction temperature. A slightly elevated temperature might enhance stability for some complexes.[4]2. Protect the reaction mixture from light.3. Perform the experiment in a temperature-controlled environment. |
| Inconsistent or non-reproducible results | 1. Impurities in the this compound or analyte.2. Variability in experimental conditions (e.g., temperature, reaction time, pipetting errors).3. Instrumental drift. | 1. Use high-purity reagents.2. Standardize all experimental parameters. Ensure consistent timing for all measurements.3. Calibrate the spectrophotometer before use. |
Experimental Protocols
General Protocol for Optimizing Reaction Time and Temperature
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 0.1% w/v) in a suitable solvent (e.g., acetonitrile).[2]
-
Prepare a stock solution of the analyte at a known concentration in the same solvent.
-
-
Determination of Optimal Reaction Time (Kinetic Profile):
-
In a cuvette, mix fixed concentrations of the analyte and this compound solution.
-
Immediately start recording the absorbance at the predetermined λmax of the complex at regular intervals (e.g., every 1-5 minutes) for a total period of 60-90 minutes at a constant temperature (e.g., 25 °C).
-
Plot absorbance versus time to determine the time required to reach maximum and stable absorbance.
-
-
Determination of Optimal Reaction Temperature:
-
Prepare several reaction mixtures with the same concentrations of analyte and this compound.
-
Incubate each mixture at a different temperature (e.g., 25 °C, 30 °C, 40 °C, 50 °C, 60 °C, 70 °C) for the optimal reaction time determined in the previous step.[4]
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus temperature to identify the temperature that yields the highest and most stable absorbance.
-
Data Presentation
Table 1: Physicochemical Parameters of Chloranilic Acid Charge-Transfer Complexes with Various Molecules
| Electron Donor (Analyte) | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Donor:Acceptor) | Reference |
| Lorlatinib | Methanol | 530 | 0.55 x 10³ | 1:2 | [1] |
| Ruxolitinib | Methanol | 530 | Not specified | 1:1 | [7] |
| Tyrosine Kinase Inhibitors | Not specified | Not specified | Not specified | Not specified | [6] |
| Loratadine | Not specified | 527 | Not specified | 2:1 | [4] |
| Cyproheptadine HCl | Acetonitrile-Chloroform | 520 | 1.48 x 10³ | Not specified | [2] |
| Methdilazine HCl | Acetonitrile-Chloroform | 520 | 1.56 x 10³ | Not specified | [2] |
| Promethazine Theoclate | Acetonitrile-Chloroform | 520 | 1.75 x 10³ | Not specified | [2] |
Visualizations
Caption: Workflow for optimizing reaction time and temperature.
Caption: Formation of a Charge-Transfer Complex.
References
- 1. mdpi.com [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Salts and co-crystals of chloranilic acid with organic bases: is it possible to predict a salt formation? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chloranilic Acid Sodium Salt Charge-Transfer Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chloranilic Acid Sodium Salt charge-transfer (CT) complexes, with a specific focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is a chloranilic acid charge-transfer complex?
A charge-transfer complex is formed through a Lewis acid-base reaction between an electron donor and an electron acceptor. In this context, Chloranilic Acid (CLA) acts as a π-acceptor, readily reacting with various electron-donating basic compounds, such as many drug substances.[1][2] This interaction often results in the formation of an intensely colored solution, which can be quantified using spectrophotometry.[3]
Q2: How does pH affect the ionic form and color of chloranilic acid itself?
The pH of the solution is critical as chloranilic acid exists in three different ionic forms, each with a distinct color.[3][4]
-
Low pH: The neutral, yellow-orange form (H₂A) is present.[3][4]
-
pH ≈ 3: The stable, purple monoanionic form (HA⁻) dominates.[3][4][5][6]
-
High pH: The stable, pale violet dianionic form (A²⁻) is present.[3][4][5][6]
The formation of the charge-transfer complex is intrinsically linked to these forms.
Q3: What is the optimal pH for forming a stable charge-transfer complex?
The most stable and intensely colored charge-transfer complexes are typically formed when chloranilic acid is in its purple monoanionic form (HA⁻), which is most stable around pH 3.[3][4][5][6] The resulting products of reactions with many electron donors are purple, indicating that the HA⁻ form is the species involved in the complexation.[3]
Q4: Why did the purple color of my reaction mixture disappear after adding a mineral acid?
The disappearance of the purple color upon the addition of a mineral acid is expected behavior and serves as evidence of a charge-transfer interaction.[3][6] The acid protonates the complex, shifting the equilibrium away from the colored HA⁻ species back towards the neutral, non-purple H₂A form of chloranilic acid.
Q5: What is the recommended solvent for studying these complexes?
Methanol and acetonitrile are commonly and successfully used solvents for forming and analyzing chloranilic acid CT complexes.[5][6][7][8] Solvents such as chloroform, 2-propanol, and dioxane have been found to be unsuitable in some cases, as they may lead to the formation of a precipitate or yield a complex with very low absorbance.[1][2]
Q6: How stable are the chloranilic acid charge-transfer complexes over time?
Once formed under optimal conditions (correct pH and solvent), the colored complexes are generally very stable. Reports indicate that the color can remain stable for at least 24 hours.[2][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak color formation | The pH of the medium is incorrect, preventing the formation of the reactive HA⁻ species. | Adjust the pH of your reaction mixture to be approximately 3 using an appropriate buffer system. |
| An unsuitable solvent is being used.[1][2] | Ensure you are using a recommended polar solvent like methanol or acetonitrile. | |
| Reactant concentrations are too low. | Increase the concentration of the chloranilic acid or the electron donor. | |
| Precipitate forms in the solution | The solvent cannot adequately solubilize the formed complex.[1][2] | Switch to a more polar solvent such as methanol or acetonitrile. |
| The concentrations of the reactants are too high, exceeding the solubility of the complex. | Try the experiment again with more dilute solutions of the reactants. | |
| Inconsistent or non-reproducible absorbance readings | Fluctuations in pH are affecting the equilibrium and stability of the complex. | Use a reliable buffer to maintain a constant pH throughout the experiment. |
| The reaction has not reached completion or equilibrium. | Ensure a sufficient and consistent reaction time for all samples before measurement. Many reactions are instantaneous, but this should be verified.[5][6] | |
| Temperature fluctuations are affecting the stability constant of the complex. | Perform experiments in a temperature-controlled environment. |
Quantitative Data Summary
The stability of the chloranilic acid charge-transfer complex is highly dependent on the specific electron donor and the experimental conditions. The key factor related to pH is the stability of the different ionic forms of chloranilic acid.
Table 1: Ionic Forms of Chloranilic Acid as a Function of pH
| pH Range | Dominant Ionic Form | Chemical Formula | Observed Color |
| Low pH | Neutral | H₂A | Yellow-Orange[3][4] |
| ~ pH 3 | Monoanion | HA⁻ | Purple[3][4][5][6] |
| High pH | Dianion | A²⁻ | Pale Violet[3][4][5][6] |
Table 2: Representative Physicochemical Parameters of a Chloranilic Acid CT Complex
Note: These values are illustrative and vary depending on the electron donor and solvent.
| Parameter | Symbol | Typical Value Range | Significance |
| Wavelength of Max. Absorbance | λₘₐₓ | 520 - 530 nm[5][6][7][10] | Wavelength used for spectrophotometric quantification. |
| Association Constant | K_c | 0.40 × 10³ - 1 × 10³ L mol⁻¹[6][7] | Indicates the strength of the interaction between the donor and acceptor. |
| Standard Free Energy Change | ΔG⁰ | ~ -4.7 × 10⁴ J mol⁻¹[3] | A negative value indicates a spontaneous and stable complex formation. |
| Molar Absorptivity | ε | 0.55 × 10³ - 2.8 × 10⁴ L mol⁻¹ cm⁻¹[5][11] | Relates absorbance to the concentration of the complex. |
Experimental Protocol
Methodology: Spectrophotometric Determination of Optimal pH for Complex Stability
Objective: To identify the pH at which the charge-transfer complex exhibits maximum absorbance, indicating the optimal pH for the stability of the chromophoric species.
Materials:
-
This compound
-
Electron donor compound (e.g., drug substance)
-
A series of buffer solutions with pH values ranging from 1.0 to 7.0
-
Methanol or Acetonitrile (Spectroscopic Grade)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Reaction Mixture Preparation:
-
Create a series of labeled test tubes or vials.
-
To each tube, add a fixed volume of the electron donor stock solution.
-
Add a fixed volume of the chloranilic acid stock solution to each tube.
-
Add a specific volume of a different pH buffer to each tube to create a pH gradient across the series. Ensure the final volume in all tubes is the same by adding solvent if necessary.
-
-
Incubation:
-
Mix the contents of each tube thoroughly.
-
Allow the reactions to stand at room temperature for a consistent time (e.g., 10 minutes) to ensure complex formation is complete.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot the measured absorbance (Y-axis) against the corresponding pH of the buffer used (X-axis).
-
The pH at which the highest absorbance is recorded is the optimal pH for the formation and stability of the charge-transfer complex under these conditions.
-
Visualizations
Caption: Troubleshooting workflow for chloranilic acid CT complex experiments.
Caption: Relationship between pH and the ionic species of chloranilic acid.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Procainamide Charge Transfer Complexes with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Experimental and Theoretical Study [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Interference of excipients in pharmaceutical analysis with Chloranilic Acid Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chloranilic Acid Sodium Salt in pharmaceutical analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during spectrophotometric analysis using chloranilic acid, focusing on potential interference from pharmaceutical excipients.
Issue 1: Inaccurate or Inconsistent Absorbance Readings
Possible Cause: Interference from excipients in the formulation.
Troubleshooting Steps:
-
Placebo Analysis:
-
Prepare a placebo formulation containing all excipients in the same proportions as the final product, but without the Active Pharmaceutical Ingredient (API).
-
Process the placebo in the same manner as the drug sample.
-
Measure the absorbance of the placebo solution at the analytical wavelength.
-
Interpretation: Significant absorbance from the placebo indicates excipient interference.[1]
-
-
Solvent Extraction Specificity:
-
Many common excipients, such as microcrystalline cellulose, magnesium stearate, and sodium starch glycolate, have low solubility in organic solvents like acetonitrile or methanol, which are often used in chloranilic acid assays.[2]
-
Ensure that your sample preparation method includes an extraction step with a solvent in which the API is highly soluble, but the excipients are not. This can effectively separate the API from potential interferents.[2]
-
-
Derivative Spectrophotometry:
-
If an interfering excipient has a known and consistent spectrum that overlaps with the analyte, first or second derivative spectrophotometry can be employed. This mathematical technique can help to resolve the overlapping spectra and allow for more accurate quantification of the API.[1]
-
Issue 2: Unexpected Color Change or Lack of Expected Color Formation
Possible Cause 1: pH Shift Due to Excipients
-
Explanation: The reaction between chloranilic acid and amine-containing drugs is pH-sensitive. Some excipients can alter the micro-environmental pH of the sample solution, affecting the reaction and color development.
-
Troubleshooting:
-
Measure the pH of your sample solution.
-
If necessary, use a suitable buffer to maintain the optimal pH for the chloranilic acid reaction.
-
Possible Cause 2: Chemical Interaction with Excipients
-
Explanation: Although many common excipients are non-interfering, certain reactive functional groups present in some excipients could potentially interact with chloranilic acid.
-
Reducing Sugars (e.g., Lactose, Glucose): In alkaline conditions, reducing sugars can act as reducing agents.[3] While the charge-transfer complex formation with chloranilic acid is not a redox reaction in the same vein as Benedict's test, high concentrations of reducing sugars under certain pH conditions could potentially interact with the reagent.
-
Excipients with Primary or Secondary Amine Groups: These could theoretically compete with the API for reaction with chloranilic acid.
-
-
Troubleshooting:
-
Review the chemical structures of your excipients for potentially reactive groups.
-
If a reactive excipient is suspected, a compatibility study is recommended (see Experimental Protocols).
-
Issue 3: High Background Noise or Drifting Baseline
Possible Cause: Incomplete dissolution of excipients leading to suspended particles.
Troubleshooting Steps:
-
Filtration: After dissolving the sample, filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved excipients that could scatter light and cause erroneous readings.
-
Centrifugation: As an alternative to filtration, centrifuge the sample solution and carefully collect the supernatant for analysis.
Frequently Asked Questions (FAQs)
Q1: Which common excipients are known to not interfere with chloranilic acid assays?
A1: Several studies have shown that common excipients do not interfere with spectrophotometric methods using chloranilic acid, largely due to their insolubility in the organic solvents used for extraction.[2][4] A summary of excipients reported as non-interfering in specific studies is provided in the table below.
Q2: Can coloring agents used in tablets interfere with the analysis?
A2: Yes, coloring agents that are soluble in the analysis solvent and absorb light at or near the analytical wavelength of the chloranilic acid complex can cause significant interference.[5] If interference from a coloring agent is suspected, a placebo analysis is crucial. Mitigation strategies may include a sample cleanup step like solid-phase extraction (SPE) or switching to a more selective analytical method such as HPLC.[1]
Q3: How can I proactively assess the potential for excipient interference during method development?
A3: Conducting a drug-excipient compatibility study is the most effective proactive approach. A detailed protocol for this is provided in the "Experimental Protocols" section of this document. This involves analyzing binary mixtures of the drug and individual excipients under stress conditions to identify any potential interactions.[6]
Q4: My results are still inconsistent, but I've ruled out excipient interference. What else could be the problem?
A4: Inconsistent results can also arise from issues with the analytical method itself. Consider the following:
-
Reagent Stability: Ensure your chloranilic acid solution is freshly prepared, as it can degrade over time.
-
Instrument Performance: Verify the spectrophotometer's performance, including wavelength accuracy and photometric accuracy, using appropriate standards.
-
Cuvette Handling: Use clean, scratch-free cuvettes and handle them correctly to avoid fingerprints on the optical surfaces.
-
Environmental Factors: Ensure the instrument is in a stable environment, free from vibrations and significant temperature fluctuations.[7]
Data on Excipient Interference
The following tables summarize findings from various studies on the interference of excipients in chloranilic acid-based spectrophotometric assays.
Table 1: Excipients Reported as Non-Interfering in a Chloranilic Acid Assay for Tyrosine Kinase Inhibitors [2]
| Excipient | Reason for No Interference |
| Microcrystalline Cellulose | Not dissolved by organic solvent extraction |
| Magnesium Stearate | Not dissolved by organic solvent extraction |
| Sodium Starch Glycolate | Not dissolved by organic solvent extraction |
| Colloidal Silicon Dioxide | Not dissolved by organic solvent extraction |
| Anhydrous Dibasic Calcium Phosphate | Not dissolved by organic solvent extraction |
Table 2: Excipients Tested for Interference in an Assay for Tolterodine Tartrate (using an acid dye method, principles applicable) [8]
| Excipient | Interference Observed |
| Starch | No |
| Lactose | No |
| Talc | No |
| Magnesium Stearate | No |
| Gelatin | No |
| Acacia | No |
Experimental Protocols
Protocol 1: Evaluation of Excipient Interference
Objective: To determine if one or more excipients in a pharmaceutical formulation interfere with the spectrophotometric analysis of an API using chloranilic acid.
Methodology:
-
Preparation of Standard API Solution: Prepare a stock solution of the pure API in a suitable solvent and dilute to a known concentration within the linear range of the assay.
-
Preparation of Placebo Solution: a. Accurately weigh and mix all excipients in the same proportion as in the final dosage form. b. Treat the placebo mixture using the same sample preparation procedure as for the final dosage form (e.g., dissolution, extraction, dilution).
-
Preparation of Spiked Placebo Solution: a. To a portion of the placebo mixture, add a known amount of the pure API. b. Process this spiked sample in the same manner as the placebo and the final dosage form.
-
Spectrophotometric Measurement: a. Measure the absorbance of the standard API solution, the placebo solution, and the spiked placebo solution at the predetermined analytical wavelength against a solvent blank.
-
Data Analysis: a. The absorbance of the placebo solution should be negligible. Any significant absorbance indicates interference. b. Calculate the recovery of the API from the spiked placebo solution. Recovery should be within an acceptable range (e.g., 98-102%) to confirm the absence of significant interference.
Protocol 2: Drug-Excipient Compatibility Study
Objective: To proactively assess the potential for chemical interactions between the API and individual excipients under accelerated conditions.
Methodology:
-
Sample Preparation: a. Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio by weight. b. For each binary mixture, prepare two sets of samples: one stored dry and one with a small amount of added water (e.g., 5% w/w) to simulate high humidity conditions. c. Prepare a control sample of the pure API under the same conditions.
-
Storage Conditions: a. Store the samples in sealed vials at an accelerated stability condition, for example, 40°C / 75% relative humidity, for a predetermined period (e.g., 1, 2, and 4 weeks).[6]
-
Analysis: a. At each time point, visually inspect the samples for any physical changes (e.g., color change, liquefaction). b. Dissolve a portion of each sample in a suitable solvent. c. Analyze the solutions using the chloranilic acid spectrophotometric method to determine the remaining concentration of the API. d. A significant decrease in the API concentration in the presence of an excipient, compared to the pure API control, suggests an incompatibility.
Visualizations
Caption: Troubleshooting workflow for suspected excipient interference.
Caption: Reaction mechanism of chloranilic acid with an amine-containing API.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Reducing sugar - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Drug-Excipient Compatibility Studies [m-pharmainfo.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
How to overcome low sensitivity in Chloranilic Acid Sodium Salt spectrophotometric method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during the spectrophotometric determination of analytes using the chloranilic acid sodium salt method, with a particular focus on addressing low sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound spectrophotometric method?
The method is based on a charge-transfer (CT) reaction. Chloranilic acid acts as a π-acceptor, reacting with an electron-donating analyte (n-donor), typically a drug with amine or other electron-rich functional groups.[1][2] This interaction forms a colored charge-transfer complex, which can be quantified spectrophotometrically. The intensity of the color, measured as absorbance at a specific wavelength (usually around 520-530 nm), is directly proportional to the concentration of the analyte.[1][2][3]
Q2: What are the common applications of this method in pharmaceutical analysis?
This method is widely used for the quantitative determination of various drugs in their pure form and in pharmaceutical formulations. It has been successfully applied to antihistamines, macrolide antibiotics, and other nitrogen-containing drugs.[1][4]
Q3: What does "low sensitivity" mean in the context of this assay?
Low sensitivity refers to the inability of the method to detect small concentrations of the analyte, resulting in low absorbance values that are close to the baseline noise of the spectrophotometer. This can manifest as a shallow slope of the calibration curve and a high limit of detection (LOD) and limit of quantitation (LOQ).
Troubleshooting Guide: Overcoming Low Sensitivity
Low sensitivity in the chloranilic acid method can arise from several factors related to the experimental conditions and the reagents used. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: Suboptimal Reaction Conditions
The formation and stability of the charge-transfer complex are highly dependent on the reaction environment.
Question: My absorbance readings are consistently low, even for higher concentrations of my analyte. What should I check first?
Answer: Start by optimizing your reaction conditions. The choice of solvent, the concentration of the chloranilic acid reagent, and the reaction time are critical factors that directly impact the sensitivity of the assay.
Experimental Protocols
Protocol 1: Optimization of Experimental Parameters
This protocol provides a systematic approach to determine the optimal conditions for your specific analyte.
1. Solvent Selection:
- Prepare stock solutions of your analyte and chloranilic acid in various organic solvents of different polarities (e.g., acetonitrile, methanol, ethanol, chloroform).
- In separate vials, mix a fixed concentration of your analyte with the chloranilic acid solution in each solvent.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), typically around 520-530 nm.
- The solvent that yields the highest absorbance and a stable signal should be selected for the assay. Acetonitrile is often reported to provide high sensitivity.[1]
2. Reagent Concentration Optimization:
- Using the optimal solvent, prepare a series of solutions with a fixed concentration of your analyte and varying concentrations of the chloranilic acid solution (e.g., from 0.05% to 0.5% w/v).
- Measure the absorbance of each solution.
- Plot absorbance versus chloranilic acid concentration. The optimal concentration is the one at which the absorbance reaches a plateau, indicating that the analyte has completely reacted.
3. Reaction Time and Stability:
- Mix the analyte and the optimal concentration of chloranilic acid in the chosen solvent.
- Measure the absorbance at different time intervals (e.g., 0, 5, 10, 15, 30, and 60 minutes) at room temperature.
- Determine the time required to reach maximum and stable absorbance. Most charge-transfer reactions with chloranilic acid are rapid and the complex is stable for a considerable duration.
Issue 2: Reagent Quality and Preparation
The purity and proper preparation of reagents are crucial for a successful assay.
Question: I have optimized the reaction conditions, but the sensitivity is still poor. Could there be an issue with my reagents?
Answer: Yes, the quality of your reagents can significantly affect the outcome.
-
Chloranilic Acid Solution: Ensure that the this compound is of high purity. The solution should be freshly prepared, as it can degrade over time, leading to a weaker reaction.
-
Analyte Stock Solution: Verify the purity of your analyte standard. Ensure it is completely dissolved in the chosen solvent. Incomplete dissolution will lead to inaccurate concentrations and lower than expected absorbance readings.
Data Presentation
The choice of solvent significantly impacts the molar absorptivity (ε), a measure of how strongly the charge-transfer complex absorbs light at a specific wavelength. A higher molar absorptivity corresponds to higher sensitivity.
Table 1: Effect of Solvent on the Molar Absorptivity of Drug-Chloranilic Acid Complexes
| Drug Class | Analyte | Solvent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Antihistamines | Cyproheptadine HCl | Acetonitrile-Chloroform | 520 | 1.48 x 10³ |
| Methdilazine HCl | Acetonitrile-Chloroform | 520 | 1.56 x 10³ | |
| Promethazine Theoclate | Acetonitrile-Chloroform | 520 | 1.75 x 10³ | |
| Nitrogen-containing Drugs | Sulfacetamide Sodium | Ethanol | 530 | 0.940 x 10³ |
| Lidocaine | Ethanol | 527 | 0.913 x 10³ | |
| Terbutaline Sulfate | Ethanol | 529 | 0.987 x 10³ |
Data compiled from various studies for illustrative purposes.[1][3]
Mandatory Visualization
Logical Relationship: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low sensitivity in the chloranilic acid spectrophotometric method.
Caption: A step-by-step workflow for diagnosing and resolving low sensitivity issues.
Signaling Pathway: Chemical Reaction Mechanism
The diagram below illustrates the charge-transfer reaction between an electron donor (Analyte) and chloranilic acid (Acceptor).
Caption: The reaction pathway from reactants to the colored product.
References
Addressing variability and reproducibility issues in Chloranilic Acid Sodium Salt assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chloranilic Acid Sodium Salt (CASS) assays. Our goal is to help you address variability and reproducibility issues to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound (CASS) assay is a spectrophotometric method based on the formation of a charge-transfer complex. In this reaction, an electron-donating compound (n-donor), which is the analyte of interest, reacts with chloranilic acid (a π-acceptor). This interaction produces a stable and colored charge-transfer complex, often purple, which can be quantified using a spectrophotometer at a specific wavelength, typically around 520-530 nm.[1][2][3] The intensity of the color produced is directly proportional to the concentration of the analyte.
Q2: What types of molecules can be quantified using this assay?
This assay is suitable for the quantification of a wide range of electron-donating compounds. It has been successfully used to determine the concentration of various pharmaceuticals, including antihistamines and tyrosine kinase inhibitors.[1][4][5][6] The primary requirement is that the target molecule has an electron-donating functional group capable of forming a charge-transfer complex with chloranilic acid.
Q3: What is the typical appearance of the this compound reagent?
This compound is typically a brown to dark purple or black powder or crystal.[7]
Troubleshooting Guide
Low or No Signal (Absorbance)
Q4: I am not getting any color development, or the absorbance values are very low. What could be the cause?
Several factors can lead to low or no signal in a CASS assay. Here are the most common causes and their solutions:
-
Inappropriate Solvent: The choice of solvent is critical for the formation and stability of the charge-transfer complex. Solvents like acetonitrile and methanol are generally effective.[1][2][3] In contrast, solvents such as chloroform, 2-propanol, dichloroethane, and 1,4-dioxane may result in low absorbance or precipitation of the complex.[1][2]
-
Solution: Ensure you are using a recommended solvent. If you suspect solvent incompatibility, switch to acetonitrile or methanol.
-
-
Incorrect Reagent Concentration: The concentration of chloranilic acid needs to be optimized for the specific analyte and its expected concentration range. An insufficient amount of the reagent will lead to incomplete complex formation. For example, one study found that maximum absorbance was achieved using 0.5 ml of a 0.1% chloranilic acid solution in a total volume of 5 ml.[1][2]
-
Solution: Verify that the chloranilic acid concentration is appropriate for your assay. You may need to perform a titration experiment to determine the optimal concentration for your specific analyte.
-
-
pH of the Reaction Mixture: The formation of the charge-transfer complex can be pH-dependent. The protonation state of both the analyte and chloranilic acid can influence their ability to interact.[8]
-
Solution: Check the pH of your sample and reaction mixture. If necessary, adjust the pH to a level that is optimal for the interaction. This may require some empirical testing.
-
High Variability and Poor Reproducibility
Q5: My replicate readings show high variability. How can I improve the reproducibility of my assay?
High variability can stem from several sources. Here are some key areas to investigate:
-
Inconsistent Pipetting: Accurate and consistent pipetting is crucial, especially when working with small volumes in a 96-well plate format.
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors. For multi-well plate assays, consider using a multichannel pipette for simultaneous additions.
-
-
Reaction Time: While the reaction is often described as instantaneous, the stability of the colored complex can vary.[1][2] Inconsistent timing between adding the reagent and reading the absorbance can introduce variability.
-
Solution: Standardize the incubation time for all samples. Allow the reaction to proceed for a fixed duration (e.g., 5 minutes) before measuring the absorbance.[3]
-
-
Temperature Fluctuations: Significant changes in ambient temperature can affect the kinetics of the charge-transfer complex formation and its stability.
-
Solution: Perform the assay in a temperature-controlled environment. Allow all reagents and samples to equilibrate to room temperature before starting the experiment.
-
-
Interfering Substances: The presence of other electron-donating compounds or substances that absorb at the same wavelength can interfere with the assay. However, the use of organic solvents for extraction can often eliminate interference from common pharmaceutical excipients.[9]
-
Solution: If you suspect interference, perform a spike and recovery experiment to assess the matrix effect. If necessary, include a sample preparation step (e.g., extraction) to remove interfering substances.
-
Quantitative Data Summary
The following tables summarize key performance parameters of the this compound assay from various studies, providing a benchmark for what to expect in your experiments.
Table 1: Assay Validation Parameters for Tyrosine Kinase Inhibitors (TKIs) [4][6]
| Parameter | Seliciclib (SEL) | Vandetanib (VAN) | Tozasertib (TOZ) | Dasatinib (DAS) | Olaparib (OLA) |
| Linear Range (µ g/well ) | 10 - 500 | 10 - 500 | 10 - 500 | 10 - 500 | 10 - 500 |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µ g/well ) | 3.78 - 8.16 | 3.78 - 8.16 | 3.78 - 8.16 | 3.78 - 8.16 | 3.78 - 8.16 |
| LOQ (µ g/well ) | 11.36 - 24.46 | 11.36 - 24.46 | 11.36 - 24.46 | 11.36 - 24.46 | 11.36 - 24.46 |
| Intra-assay Precision (RSD%) | 1.24 - 2.24 | 1.24 - 2.24 | 1.24 - 2.24 | 1.24 - 2.24 | 1.24 - 2.24 |
| Inter-assay Precision (RSD%) | 1.51 - 2.87 | 1.51 - 2.87 | 1.51 - 2.87 | 1.51 - 2.87 | 1.51 - 2.87 |
| Accuracy (Recovery %) | 97.2 - 102.4 | 97.2 - 102.4 | 97.2 - 102.4 | 97.2 - 102.4 | 97.2 - 102.4 |
Table 2: Assay Parameters for Lorlatinib [3]
| Parameter | Value |
| Wavelength of Max Absorbance (λmax) | 530 nm |
| LOD (µ g/well ) | 2.1 |
| LOQ (µ g/well ) | 6.5 |
| Molar Absorptivity (ε) | 0.55 x 10³ L mol⁻¹ cm⁻¹ |
| Stoichiometric Ratio (LRL:CLA) | 1:2 |
Experimental Protocols
General Protocol for CASS Assay in a 96-Well Plate Format
This protocol provides a general framework. Optimization of reagent concentrations, incubation times, and volumes may be necessary for specific applications.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 2% w/v) in a suitable solvent like methanol.[3]
-
Prepare a series of standard solutions of your analyte at known concentrations in the same solvent.
-
-
Sample Preparation:
-
Dissolve your unknown samples in the chosen solvent to achieve a concentration within the linear range of the assay.
-
If necessary, perform an extraction step to remove interfering substances.
-
-
Assay Procedure:
-
Pipette a specific volume (e.g., 100 µL) of the standard solutions, unknown samples, and a solvent blank into the wells of a 96-well microplate.
-
Add a specific volume of the this compound solution to each well.
-
Mix the contents of the wells thoroughly, for instance, by gentle shaking on a plate shaker.
-
Incubate the plate at a controlled room temperature for a fixed period (e.g., 5 minutes).[3]
-
-
Data Acquisition:
-
Measure the absorbance of each well at the predetermined wavelength of maximum absorbance (e.g., 530 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and unknown samples.
-
Plot a calibration curve of absorbance versus the concentration of the standards.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the calibration curve.
-
Visualizations
Diagrams
Caption: Charge-transfer complex formation between the analyte and chloranilic acid.
Caption: General experimental workflow for a CASS assay in a 96-well plate format.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 36275-66-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Salts and co-crystals of chloranilic acid with organic bases: is it possible to predict a salt formation? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Chloranilic Acid Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent and troubleshooting reactions involving Chloranilic Acid Sodium Salt. The following information is curated to address common challenges and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in the literature?
A1: this compound is predominantly used as a π-electron acceptor to form colored charge-transfer (CT) complexes with various electron-donor molecules.[1] This property is widely exploited for the spectrophotometric determination of pharmaceuticals and other compounds that can act as electron donors.[2] The formation of these intensely colored complexes allows for simple and accurate quantification using UV-Vis spectroscopy.[1]
Q2: Which solvents are most commonly recommended for reactions with this compound?
A2: Polar solvents are generally the preferred medium for conducting reactions involving this compound, particularly for the formation of charge-transfer complexes. Methanol and acetonitrile are frequently cited as effective solvents, leading to the successful formation of stable and measurable colored complexes.[3][4][5] Ethanol has also been used effectively.[3][4]
Q3: Are there any solvents that should be avoided?
A3: Yes, some solvents have been reported as unsuitable for charge-transfer complex formation with chloranilic acid. In solvents such as chloroform, 2-propanol, dichloroethane, and 1,4-dioxane, it has been observed that the resulting complex may have very low absorbance or precipitate out of solution, hindering accurate spectrophotometric analysis.[2]
Q4: How does solvent polarity influence the reaction?
A4: Solvent polarity can significantly impact the formation and stability of the charge-transfer complex. The choice of solvent can affect the absorption maximum (λmax) and the molar absorptivity (ε) of the resulting complex.[3] Generally, polar solvents are better at stabilizing the charge-separated excited state of the complex, which can influence the color and intensity of the solution.[6][7] However, the effect of solvent polarity on the thermodynamics of complexation can be inconsistent and may also depend on the specific structure of the electron donor.[4]
Solvent Selection Guide
The selection of an appropriate solvent is critical for the success of reactions involving this compound. Below is a summary of solvents reported in the literature, categorized by their suitability for forming stable, colored charge-transfer complexes.
| Solvent Category | Recommended Solvents | Solvents to Use with Caution or Avoid |
| Polar Protic Solvents | Methanol, Ethanol | 2-Propanol (may cause precipitation)[2] |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Acetone (suitability can be system-dependent) |
| Nonpolar/Low Polarity Solvents | Chloroform, Dichloroethane, 1,4-Dioxane, Benzene, Hexane (often result in low absorbance or precipitation)[2][3] |
Experimental Protocols
General Protocol for Charge-Transfer Complex Formation and Spectrophotometric Analysis
This protocol provides a general framework for the formation of a charge-transfer complex between an electron-donor analyte and this compound for spectrophotometric quantification.
-
Reagent Preparation:
-
Reaction Mixture Preparation:
-
In a series of volumetric flasks, add varying aliquots of the analyte stock solution.
-
To each flask, add a fixed volume of the this compound solution.
-
Dilute to the final volume with the reaction solvent.
-
Prepare a reagent blank containing only the this compound solution and the reaction solvent.
-
-
Reaction and Measurement:
-
Allow the reaction to proceed at room temperature. The formation of the colored complex is often instantaneous.[2]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex against the reagent blank. The λmax for many chloranilic acid complexes is in the range of 520-550 nm.[2][8]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding analyte concentrations.
-
Use the calibration curve to determine the concentration of the analyte in unknown samples.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very weak color development | 1. Inappropriate solvent choice (low polarity).2. Analyte is not a suitable electron donor.3. Insufficient concentration of reactants. | 1. Switch to a more polar solvent such as methanol or acetonitrile.2. Verify the electron-donating properties of your analyte.3. Increase the concentration of the this compound and/or the analyte. |
| Precipitate formation in the reaction mixture | 1. Poor solubility of the reactant(s) or the resulting complex in the chosen solvent.2. The concentration of reactants is too high. | 1. Select a more suitable solvent (see Solvent Selection Guide).2. Dilute the reaction mixture. |
| Inconsistent or non-reproducible absorbance readings | 1. Unstable complex.2. Degradation of the this compound solution.3. Fluctuations in temperature.4. Improper cleaning of cuvettes. | 1. Ensure the chosen solvent stabilizes the complex; some complexes are stable for at least 24 hours in acetonitrile[2].2. Always use a freshly prepared this compound solution.3. Perform experiments at a constant temperature.4. Thoroughly clean and dry cuvettes between measurements. |
| Unexpected λmax or broad peaks in the UV-Vis spectrum | 1. Presence of impurities in the solvent or reactants.2. Formation of multiple complex species.3. Solvent effects shifting the absorption band. | 1. Use high-purity solvents and reagents.2. Investigate the stoichiometry of the reaction to understand the complex formation.3. Be aware that the λmax can shift with solvent polarity and document the solvent used.[3] |
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for optimizing a reaction involving this compound.
References
- 1. This compound|Electron Acceptor [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Influence of Solvent Polarity on the Physio-Chemical Properties and Quantitative Determinations of Tenofovir Disoproxil and Emtricitabine with Chloranilic Acid as Complexing Agent - Open Journal of Physical Chemistry - SCIRP [scirp.org]
- 4. Influence of Solvent Polarity on the Physio-Chemical Properties and Quantitative Determinations of Tenofovir Disoproxil and Emtricitabine with Chloranilic Acid as Complexing Agent [file.scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Chloranilic Acid Sodium Salt in Assays
For researchers, scientists, and drug development professionals utilizing chloranilic acid-based assays, unexpected precipitation can be a significant source of variability and error. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to the precipitation of chloranilic acid sodium salt and its complexes.
Frequently Asked Questions (FAQs)
Q1: What is chloranilic acid and why is it used in assays?
Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) is a reddish crystalline powder that acts as a versatile reagent in analytical chemistry.[1][2] It is particularly useful in spectrophotometric assays due to its ability to form stable, colored charge-transfer complexes with a variety of metal ions and organic molecules, including antihistamines and tyrosine kinase inhibitors.[3][4] This property allows for the quantitative determination of these substances.[5][6]
Q2: What are the primary causes of this compound precipitation in an assay?
Precipitation of this compound or its complexes during an assay can stem from several factors:
-
Incorrect pH: The solubility of chloranilic acid is highly pH-dependent. As a dibasic acid, it exists in different protonation states depending on the pH of the solution.[7][8] At pH values below its pKa, the less soluble, protonated form of the acid will dominate, leading to precipitation.
-
Suboptimal Solvent: The choice of solvent is critical. While chloranilic acid is soluble in hot water and methanol, its solubility in other organic solvents can be limited.[1][2]
-
Temperature Effects: A decrease in temperature can reduce the solubility of the chloranilic acid salt, causing it to precipitate out of the solution.[9]
-
High Analyte or Reagent Concentration: Exceeding the solubility limit of the this compound or the resulting complex in the assay buffer will inevitably lead to precipitation.[10]
-
Presence of Interfering Ions: Chloranilic acid readily reacts with various metal cations to form stable, often insoluble, salts.[11] The presence of such ions in your sample or buffer can cause unintended precipitation.
Q3: How does pH affect the solubility of chloranilic acid and its sodium salt?
The pH of the assay buffer is a critical factor in maintaining the solubility of chloranilic acid. Chloranilic acid is a dibasic acid with two pKa values. While sources may vary slightly, these are approximately pKa1 = 0.76-1.09 and pKa2 = 2.42-2.95.[1][7][12] To ensure the chloranilic acid remains in its deprotonated, more soluble dianionic form, the pH of the solution should be maintained significantly above the second pKa value. A neutral to slightly alkaline pH is generally advisable.
Troubleshooting Guide
Unexpected precipitation can manifest at different stages of your assay. The following table provides a structured approach to troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of chloranilic acid stock into assay buffer. | Low Buffer pH: The pH of your assay buffer is below the optimal range for chloranilic acid solubility. | Verify and adjust the pH of the assay buffer to be neutral or slightly alkaline. |
| Solvent Mismatch: The solvent of the stock solution is incompatible with the aqueous assay buffer, causing the compound to "crash out". | Consider preparing the stock in a solvent more compatible with your buffer, or use a serial dilution approach to minimize solvent shock.[10] | |
| Precipitation occurs over the course of the assay incubation. | Temperature Drop: The assay is incubated at a temperature that is too low to maintain solubility. | Ensure all assay components are kept at a constant and appropriate temperature.[10] |
| Compound Instability: The chloranilic acid or the resulting complex may be degrading over time to less soluble products. | Assess the stability of your compounds in the assay buffer over the time course of the experiment. A shorter incubation time may be necessary.[10] | |
| Precipitation is observed only in wells containing the sample/analyte. | Formation of Insoluble Complex: The analyte is forming an insoluble complex with the chloranilic acid. | This may be the intended outcome for certain precipitation-based assays. If not, consider lowering the concentration of the analyte or the chloranilic acid. |
| Interference from Sample Matrix: Components within the sample matrix (e.g., metal ions) are reacting with the chloranilic acid. | Deproteinate or otherwise purify your sample to remove interfering substances.[13] |
Experimental Protocols
Protocol 1: pH Optimization for this compound Solubility
This protocol will help you determine the optimal pH for your assay to prevent precipitation of the this compound.
-
Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.5, 8.0).
-
Prepare Chloranilic Acid Stock: Make a concentrated stock solution of this compound in deionized water or a suitable organic solvent like DMSO.
-
Dilute into Buffers: Add a small volume of the stock solution to each of the different pH buffers to achieve your final desired assay concentration.
-
Mix and Incubate: Vortex each solution thoroughly and incubate at your intended assay temperature for the duration of your experiment.
-
Observe for Precipitation: Visually inspect each solution for any signs of cloudiness or precipitate. For a more quantitative measure, you can read the absorbance at a high wavelength (e.g., 600 nm) where the precipitate will scatter light.[14]
-
Determine Optimal pH: The optimal pH is the lowest pH at which the solution remains clear throughout the incubation period.
Visualizations
Caption: A logical workflow for troubleshooting precipitation in chloranilic acid assays.
Caption: The relationship between pH and the soluble forms of chloranilic acid.
References
- 1. Chloranilic acid CAS#: 87-88-7 [chemicalbook.com]
- 2. Chloranilic acid | 87-88-7 [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Chloranilic Acid (CAS 101‑38‑2) Manufacturer | Export‑Ready from India to Europe [epapchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts and co-crystals of chloranilic acid with organic bases: is it possible to predict a salt formation? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. dechra.dk [dechra.dk]
- 10. benchchem.com [benchchem.com]
- 11. Chloranilic Acid [drugfuture.com]
- 12. Chloranilic acid - Wikipedia [en.wikipedia.org]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
Correcting for background absorbance in Chloranilic Acid Sodium Salt measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chloranilic Acid Sodium Salt in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a colorimetric method used for the quantitative determination of various compounds. The principle is based on a charge-transfer reaction. Chloranilic acid acts as a π-acceptor (electron acceptor) and reacts with electron-donating compounds (analytes) to form a colored charge-transfer complex, which is typically purple.[1][2][3] The intensity of the color produced is directly proportional to the concentration of the analyte in the sample, which can be quantified by measuring the absorbance using a spectrophotometer.
Q2: What is the typical wavelength of maximum absorbance (λmax) for the colored product?
The resulting charge-transfer complex typically exhibits a maximum absorbance in the range of 490 nm to 530 nm.[1][2][3] However, it is always recommended to perform a wavelength scan to determine the precise λmax for your specific analyte and experimental conditions.
Q3: What is "background absorbance" and why is it important to correct for it?
Background absorbance refers to the absorbance reading that is not caused by the analyte of interest. It can originate from the reagents themselves, the solvent, the sample matrix, or interfering substances. Correcting for background absorbance is crucial for obtaining accurate and reliable quantitative results. Failure to do so can lead to an overestimation of the analyte concentration. Reporting colorimetric data as absorbance values, calculated by taking the logarithm of the intensity of the color spot divided by the intensity of a blank, helps to correct for variable background lighting conditions.[4]
Q4: How do I prepare a "blank" solution for background correction?
A blank solution should contain all the components of the reaction mixture except for the analyte. This includes the solvent, the this compound reagent, and any other buffers or reagents used in the assay. The absorbance of the blank is then subtracted from the absorbance of the samples.
Troubleshooting Guide: High Background Absorbance
High background absorbance can be a significant issue in this compound assays, leading to inaccurate results and reduced sensitivity. This guide provides a systematic approach to identifying and mitigating the sources of high background.
Problem: My blank reading is unexpectedly high.
High absorbance in your blank solution can be caused by several factors. The following troubleshooting workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for high background absorbance.
Problem: My sample matrix seems to be causing interference.
Certain components in your sample matrix may react with this compound or absorb at the same wavelength, leading to artificially high readings.
| Potential Cause | Troubleshooting Step |
| Sample Turbidity | Centrifuge or filter the sample to remove any particulate matter before performing the assay. |
| Presence of Interfering Substances | If possible, perform a solvent extraction to separate the analyte from interfering components.[1] |
| pH Effects | Ensure the pH of your sample and standards are consistent. Buffer the reaction mixture if necessary. |
Experimental Protocols
Protocol 1: Preparation of Reagents and Standard Solutions
-
This compound Solution (0.1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile).[2][3] This solution should be freshly prepared.
-
Analyte Stock Solution: Prepare a stock solution of your analyte of interest at a known concentration in the same solvent used for the this compound solution.
-
Standard Solutions: Prepare a series of standard solutions by diluting the analyte stock solution to create a calibration curve. The concentration range should bracket the expected concentration of your unknown samples.
Protocol 2: Standard Assay Procedure and Background Correction
The following diagram illustrates the workflow for performing the assay and correcting for background absorbance.
Caption: Experimental workflow for background correction.
-
Reaction Setup: In separate microplate wells or cuvettes, pipette your standard solutions, unknown samples, and the blank solution.
-
Add Reagent: Add the this compound solution to each well/cuvette. Mix well.
-
Incubation: Allow the reaction to proceed for the optimized amount of time at room temperature. The color should develop instantaneously or within a few minutes.[2][3]
-
Absorbance Measurement: Measure the absorbance of the standards, samples, and the blank at the predetermined λmax using a spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance readings of all standards and samples.
-
Plot a calibration curve of the background-corrected absorbance of the standards versus their known concentrations.
-
Determine the concentration of your unknown samples by interpolating their background-corrected absorbance values on the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters for assays using Chloranilic Acid.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 490 - 530 nm | [1][2][3] |
| Solvent | Acetonitrile | [2][3][5] |
| Chloranilic Acid Concentration | 0.1% (w/v) | [2][3] |
| Linearity Range (Example: Antihistamines) | 20 - 150 µg/mL | [2][3] |
| Molar Absorptivity (Example: Antihistamines) | 1.48 x 10³ - 1.75 x 10³ L mol⁻¹ cm⁻¹ | [2][3] |
References
- 1. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Reagent Stability for Chloranilic Acid Sodium Salt Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stability issues with Chloranilic Acid Sodium Salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: For applications such as spectrophotometric analysis, acetonitrile is a recommended solvent.[1] Solutions of chloranilic acid in acetonitrile have been shown to be stable for at least 24 hours.[1] Methanol has also been used effectively as a solvent for preparing these solutions.[1]
Q2: How should solid this compound be stored?
A2: Solid this compound is stable under proper storage conditions.[2] It should be stored in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents.[2]
Q3: What is the shelf life of this compound?
A3: The solid form of Chloranilic Acid has a shelf life of 60 months when stored under recommended conditions.[3] The stability of prepared solutions is dependent on the solvent and storage conditions.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution influences the ionic form of chloranilic acid.[1] Different ionic forms exhibit varying stability. It is crucial to maintain the pH specified in your experimental protocol to ensure consistent results.
Q5: What are the known degradation products of this compound in solution?
A5: While specific degradation products for this compound in solution are not extensively documented in readily available literature, studies on similar chlorinated compounds suggest that degradation may occur through pathways such as hydroxylation and dechlorination.[4][5] Upon combustion, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][6]
Troubleshooting Guides
Issue 1: Inconsistent or drifting results in my assay.
-
Question: Why am I observing inconsistent absorbance readings or a drift in my baseline when using a freshly prepared this compound solution?
-
Answer: This issue can arise from several factors:
-
Solvent Purity: Ensure the solvent used (e.g., acetonitrile, methanol) is of high purity and free from contaminants.
-
pH Fluctuation: Verify that the pH of your solution is maintained as required by your protocol, as changes in pH can alter the ionic form of the chloranilic acid.[1]
-
Temperature Effects: Allow the reagent solution to equilibrate to the ambient temperature of the experiment before use.
-
Light Exposure: Protect the solution from direct light, as this can induce photodegradation.
-
Issue 2: My stored solution has changed color or shows a precipitate.
-
Question: I stored my this compound solution in the refrigerator, and now it has a different color/contains a precipitate. Is it still usable?
-
Answer: A change in color or the formation of a precipitate indicates potential degradation or reduced solubility at lower temperatures. It is not recommended to use a solution that has visibly changed. To prevent this:
-
Storage Conditions: Store solutions as recommended by established protocols. While refrigeration is often used, some solutions may be best stored at a controlled room temperature.
-
Fresh Preparation: For critical experiments, it is best to use a freshly prepared solution.[1]
-
Issue 3: I suspect interference in my spectrophotometric assay.
-
Question: My results are showing unexpected variability. How can I determine if there is interference in my assay?
-
Answer: Interference in spectrophotometric assays can be caused by various substances. Common sources of interference include:
-
Sample Matrix Effects: Components in your sample matrix may interact with the chloranilic acid or absorb at the same wavelength.
-
Contaminants: Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
-
Data Presentation
The following table provides an illustrative example of data from an accelerated stability study of a 0.1% w/v this compound solution in acetonitrile. This data is hypothetical and intended to demonstrate how stability data can be presented.
| Storage Condition | Time Point | Assay (%) of Initial Concentration | Appearance |
| 2-8°C | 0 | 100.0 | Clear, purple solution |
| 1 month | 99.8 | Clear, purple solution | |
| 3 months | 99.5 | Clear, purple solution | |
| 6 months | 99.1 | Clear, purple solution | |
| 25°C / 60% RH | 0 | 100.0 | Clear, purple solution |
| 1 month | 98.2 | Clear, purple solution | |
| 3 months | 95.6 | Clear, slightly faded | |
| 6 months | 92.3 | Clear, noticeably faded | |
| 40°C / 75% RH | 0 | 100.0 | Clear, purple solution |
| 1 month | 91.5 | Clear, faded solution | |
| 3 months | 82.1 | Clear, significantly faded | |
| 6 months | 70.4 | Clear, very pale solution |
Experimental Protocols
Protocol: Accelerated Stability Study of this compound Solution
This protocol outlines a general procedure for conducting an accelerated stability study.
-
Reagent Preparation:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 0.1% w/v) in a high-purity solvent such as acetonitrile.
-
Ensure the solid reagent has been stored under recommended conditions (cool, dark, dry).
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple, tightly sealed, light-protected containers.
-
Place the containers into stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) as recommended by ICH guidelines.[7] A set of control samples should be stored under recommended long-term storage conditions (e.g., 2-8°C).
-
-
Time Points for Testing:
-
For an accelerated study, test the samples at predetermined intervals, such as 0, 1, 3, and 6 months.[8]
-
-
Analytical Method:
-
At each time point, retrieve a sample from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the concentration of chloranilic acid using a validated stability-indicating method, such as UV-Vis spectrophotometry at the wavelength of maximum absorbance.
-
Visually inspect the samples for any changes in color, clarity, or for the presence of precipitate.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Plot the concentration versus time to determine the degradation kinetics.
-
The data can be used to estimate the shelf life of the solution under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Experimental workflow for a stability study.
Caption: Putative degradation pathway of Chloranilic Acid.
References
- 1. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 87-88-7 CAS | CHLORANILIC ACID | Acids-Organic | Article No. 02720 [lobachemie.com]
- 4. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Guide to Chloranilic Acid and DDQ in Spectrophotometric Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
Spectrophotometric analysis remains a cornerstone of pharmaceutical quality control due to its simplicity, speed, and cost-effectiveness. Central to this technique is the use of chromogenic reagents that react with drug molecules to produce a colored product, which can then be quantified. Among the most effective reagents are π-acceptors like p-Chloranilic Acid (CAA) and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Both reagents are adept at forming colored charge-transfer (CT) complexes with a wide array of electron-donating drugs, making them invaluable for analysis.[1][2][3][4] This guide provides a detailed comparison of their performance, supported by experimental data and protocols.
Principle of Action: Charge-Transfer Complexation
The analytical application of both Chloranilic Acid and DDQ is predicated on the principle of charge-transfer complexation.[1][2][5] Many pharmaceutical compounds contain electron-rich moieties (n-donors), such as amino groups, which can donate electrons to electron-deficient aromatic rings (π-acceptors) like CAA and DDQ.[1][6][7] This interaction results in the formation of a stable, intensely colored charge-transfer complex. The intensity of this color, measured by a spectrophotometer at a specific wavelength (λmax), is directly proportional to the concentration of the drug, forming the basis for its quantification.
Comparative Performance: Chloranilic Acid vs. DDQ
While both reagents operate on a similar principle, their analytical performance can vary depending on the drug molecule and experimental conditions. DDQ is generally considered a stronger π-acceptor than Chloranilic Acid, which can influence the sensitivity and speed of the reaction.[7] The choice between the two often depends on the specific drug being analyzed and the desired analytical parameters.
The following tables summarize the performance of Chloranilic Acid and DDQ in the analysis of various drugs, as reported in scientific literature.
Table 1: Performance Data for Drug Analysis using p-Chloranilic Acid (CAA)
| Drug Analyzed | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Lamivudine | 521 | 40 - 280 | Not Reported | [2] |
| Milrinone | Not Reported | 2 - 40 | Not Reported | [8] |
| Ruxolitinib | 530 | 7.5 - 500 (µ g/well ) | Not Reported | [9] |
| Chlorphenoxamine HCl | 520 | 16 - 144 | 0.30 x 10⁴ | [10] |
| Cyproheptadine HCl | 520 | 25 - 125 | 1.48 x 10³ | [1][11] |
| Methdilazine HCl | 520 | 20 - 100 | 1.56 x 10³ | [1][11] |
| Promethazine Theoclate | 520 | 25 - 150 | 1.75 x 10³ | [1][11] |
| Sulfacetamide Sodium | 530 | 10 - 60 | 0.94 x 10³ | [6][12] |
| Lidocaine | 527 | 10 - 60 | 0.913 x 10³ | [6][12] |
| Terbutaline Sulfate | 529 | 5 - 70 | 0.987 x 10³ | [6][12] |
Table 2: Performance Data for Drug Analysis using DDQ
| Drug Analyzed | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Lamivudine | 530 | 40 - 280 | Not Reported | [2] |
| Milrinone | Not Reported | 5 - 100 | Not Reported | [8] |
| Ruxolitinib | 470 | 12.6 - 500 (µ g/well ) | Not Reported | [9] |
| Chlorphenoxamine HCl | 460 | 6 - 54 | 0.68 x 10⁴ | [10] |
| Caroverine | 570 | 2 - 40 | Not Reported | [7] |
| Brinzolamide | Not Reported | 14 - 84 | Not Reported | [4] |
| Olanzapine | Not Reported | 2 - 12 | Not Reported | [4] |
| Donepezil | Not Reported | 90 - 540 | Not Reported | [4] |
| Vilazodone | Not Reported | 20 - 120 | Not Reported | [4] |
Experimental Protocols
The following is a generalized experimental protocol for the spectrophotometric determination of a drug using either Chloranilic Acid or DDQ. Specific parameters such as solvent, reagent concentration, and reaction time should be optimized for each specific drug.
1. Preparation of Solutions:
-
Standard Drug Solution: Accurately weigh a specific amount of the pure drug and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or chloroform) in a volumetric flask to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[12] Working standard solutions are prepared by further dilution of the stock solution.
-
Reagent Solution: Prepare a fresh solution of either Chloranilic Acid or DDQ (e.g., 0.1% w/v) in a suitable solvent like acetonitrile.[1]
2. Reaction Procedure and Calibration Curve Construction:
-
Transfer a series of increasing volumes of the standard drug solution into a set of 10 mL volumetric flasks.
-
To each flask, add a fixed volume of the reagent solution (e.g., 1 mL of 0.1% DDQ or CAA).
-
Dilute the mixture to the mark with the appropriate solvent and mix well.
-
Allow the reaction to proceed for a predetermined optimal time at room temperature.[12]
-
Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner but without the drug.
-
Plot a calibration curve of absorbance versus concentration.
3. Analysis of Pharmaceutical Formulations:
-
For tablets, weigh and finely powder a number of tablets (e.g., 20).[1]
-
An accurately weighed portion of the powder, equivalent to a known amount of the drug, is transferred to a volumetric flask.
-
The drug is extracted with a suitable solvent, filtered, and the filtrate is diluted to a known volume.
-
An aliquot of this solution is then treated as described in the reaction procedure to determine the drug concentration.
Visualizing the Process
To better understand the workflow and the underlying chemical reaction, the following diagrams are provided.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
- 3. DDQ method: Significance and symbolism [wisdomlib.org]
- 4. Spectrophotometric Determination of Drugs in Bulk and Pharmaceutical Dosage Forms by Forming CT Complexes with DDQ - IJPRS [ijprs.com]
- 5. mdpi.com [mdpi.com]
- 6. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Antioxidant Capacity Assays: Folin-Ciocalteu Reagent versus Chloranilic Acid Sodium Salt
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is a critical step in the evaluation of novel compounds and formulations. While a variety of assays exist, the Folin-Ciocalteu (F-C) method remains a widely recognized and utilized standard for determining total phenolic content, which is often correlated with antioxidant activity. This guide provides a detailed comparison of the well-established Folin-Ciocalteu assay with the lesser-known Chloranilic Acid Sodium Salt, focusing on their chemical principles, experimental protocols, and data interpretation.
At a Glance: Key Differences
| Feature | Folin-Ciocalteu Reagent | This compound |
| Principle | Electron Transfer (Redox Reaction) | Charge-Transfer Complex Formation |
| Primary Application | Total Phenolic Content & Total Antioxidant Capacity | Quantification of specific electron-donating drugs |
| Reaction pH | Alkaline (pH ~10)[1] | Typically neutral or organic solvent |
| Chromophore | Blue phosphotungstic-phosphomolybdenum complex[1][2][3] | Purple charge-transfer complex[4] |
| Standard | Gallic Acid Equivalents (GAE)[5][6] | Not standardized for total antioxidant capacity |
| Specificity | Low: Reacts with various reducing substances[7][8] | High for specific electron-donating molecules |
The Folin-Ciocalteu Assay: The Established Standard
The Folin-Ciocalteu assay is a cornerstone in the field of antioxidant research, primarily due to its simplicity, reproducibility, and robustness.[6] The method is based on the principle that phenolic compounds, in an alkaline medium, reduce a mixture of phosphomolybdate and phosphotungstate (the Folin-Ciocalteu reagent).[1][5] This reduction results in the formation of a blue-colored complex, the absorbance of which is measured spectrophotometrically, typically around 760-765 nm.[5][9][10] The intensity of the blue color is directly proportional to the concentration of phenolic compounds in the sample.
Experimental Workflow for the Folin-Ciocalteu Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to Chloranilic Acid Sodium Salt Based Assays: Linearity and Range Determination
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for accurate and reliable quantification of target analytes. Chloranilic acid sodium salt has emerged as a versatile chromogenic reagent in spectrophotometric assays, primarily through the formation of colored charge-transfer complexes with electron-donating compounds or through indirect methods involving precipitation. This guide provides a comprehensive comparison of the performance of chloranilic acid-based assays with alternative methods, supported by experimental data and detailed protocols.
Principle of Chloranilic Acid-Based Assays
Chloranilic acid (CAA) and its sodium salt are effective π-acceptors. In the presence of n-electron donors, such as various pharmaceuticals containing amino groups, they form colored charge-transfer complexes. The intensity of the color produced is directly proportional to the concentration of the analyte, which can be quantified spectrophotometrically.
Another significant application is in the determination of sulfate. In this indirect method, barium chloranilate is added to the sample. Barium sulfate precipitates, releasing the intensely colored chloranilate ion, the absorbance of which is proportional to the initial sulfate concentration.[1][2][3][4][5]
Performance Comparison of Analytical Methods
The following tables summarize the linearity and range of chloranilic acid-based assays for various analytes and compare them with alternative analytical techniques.
Table 1: Tyrosine Kinase Inhibitors (TKIs)
| Analyte (TKI) | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Correlation Coefficient (r) | Reference |
| Various TKIs | Chloranilic Acid (MW-SPA) | 10–500 µ g/well | 1.89–5.09 µ g/well | 5.74–15.42 µ g/well | 0.9991–0.9998 | [6][7][8] |
| Lorlatinib | Chloranilic Acid (MW-SPA) | Not Specified | 2.1 µ g/well | 6.5 µ g/well | Not Specified | [9] |
| Ruxolitinib | Chloranilic Acid (MW-SPM) | Not Specified | Not Specified | 7.5 µg/mL | Not Specified | [10] |
| Various TKIs | LC-MS/MS | 0.1-5000 ng/mL | ~0.1 ng/mL | Not Specified | >0.99 | [11][12] |
| Various TKIs | CE-MS/MS | Not Specified | 3.9–23.0 nmol·L⁻¹ | Not Specified | Not Specified | [13] |
MW-SPA: Microwell Spectrophotometric Assay; MW-SPM: Microwell Spectrophotometric Method; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; CE-MS/MS: Capillary Electrophoresis-Tandem Mass Spectrometry.
Table 2: Antihistamines
| Analyte | Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Correlation Coefficient (r) | Reference |
| Cyproheptadine HCl | Chloranilic Acid | 25–125 | 1.07 | 3.57 | 0.9976 | [14][15] |
| Methdilazine HCl | Chloranilic Acid | 20–100 | 0.96 | 3.21 | 0.9990 | [14][15] |
| Promethazine Theoclate | Chloranilic Acid | 25–150 | 1.43 | 4.76 | 0.9997 | [14][15] |
| Loratadine | Chloranilic Acid | 40–320 | Not Specified | Not Specified | Not Specified | [16] |
| Dimethindene Maleate | Chloranilic Acid | 40–240 | Not Specified | Not Specified | Not Specified | [16] |
| Clemastine Hydrogen Fumarate | Chloranilic Acid | 40–400 | Not Specified | Not Specified | Not Specified | [16] |
| Various Antihistamines | HPLC | Variable | ~0.1 µg/mL | ~0.3 µg/mL | >0.999 | [17] |
| Bilastine & Montelukast | HPTLC | Not Specified | Not Specified | Not Specified | Not Specified | [18] |
HPLC: High-Performance Liquid Chromatography; HPTLC: High-Performance Thin-Layer Chromatography.
Table 3: Other Nitrogen-Containing Drugs
| Analyte | Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Correlation Coefficient (r) | Reference |
| Sulfacetamide Sodium | p-Chloranilic Acid | 10–60 | Not Specified | Not Specified | Not Specified | [19][20][21] |
| Lidocaine | p-Chloranilic Acid | 10–60 | Not Specified | Not Specified | Not Specified | [19][20][21] |
| Terbutaline Sulfate | p-Chloranilic Acid | 5–70 | Not Specified | Not Specified | Not Specified | [19][20][21] |
| Amikacin | p-Chloranilic Acid | 20–100 | Not Specified | Not Specified | 0.9803 | [22] |
| Famotidine | FIA-DCNP | 10–80 | Not Specified | Not Specified | Not Specified | [1] |
| Ketorolac Tromethamine | FIA-DCNP | 10–120 | Not Specified | Not Specified | Not Specified | [1] |
| Famotidine | Chemiluminescence | 2-12 mg/mL | Not Specified | Not Specified | Not Specified | [23][24] |
| Ketorolac Tromethamine | HPLC | Not Specified | Not Specified | Not Specified | Not Specified | [25] |
FIA-DCNP: Flow Injection Analysis with 2,4-dichloro-6-nitrophenol.
Table 4: Sulfate Determination
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Sulfate | Barium Chloranilate (Automated) | 10–400 mg/L | 10 mg/L | Not Specified | [2][3][4] |
| Sulfate | Ion Chromatography | Variable | Lower than colorimetric | Not Specified | [26][27] |
| Sulfate | Methylene Blue Colorimetric | Not Specified | Not Specified | Not Specified | [26][27] |
| Sulfate | Turbidimetric | Not Specified | Not Specified | Not Specified | [26][27][28] |
Experimental Protocols
General Protocol for Chloranilic Acid-Based Spectrophotometric Assay of Pharmaceuticals
This protocol is a generalized procedure based on the formation of charge-transfer complexes. Specific parameters such as solvent, concentration of chloranilic acid, and wavelength of maximum absorbance may vary depending on the analyte.
-
Preparation of Standard Solutions:
-
Calibration Curve Construction:
-
In a series of volumetric flasks, add varying aliquots of the standard drug solution.
-
Add a fixed volume of the chloranilic acid solution to each flask.
-
Dilute to the final volume with a suitable solvent (e.g., acetonitrile).
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 520-530 nm) against a reagent blank.[10][14][15]
-
Plot the absorbance versus the concentration of the drug to construct the calibration curve.
-
-
Sample Analysis:
-
For pharmaceutical formulations like tablets, an accurately weighed amount of the powdered tablets is extracted with a suitable solvent.[14][15]
-
The extract is filtered and diluted to a concentration within the linear range of the assay.
-
The sample solution is then treated with the chloranilic acid solution in the same manner as the standards, and the absorbance is measured.
-
The concentration of the drug in the sample is determined from the calibration curve.
-
Protocol for Sulfate Determination using Barium Chloranilate
This method is based on the precipitation of barium sulfate and the subsequent measurement of the released chloranilate ion.
-
Reagent Preparation:
-
Prepare a saturated solution of barium chloranilate in a suitable buffer (e.g., acetate buffer, pH 4.63).
-
Prepare an ion-exchange column to remove interfering cations like calcium, aluminum, and iron.[4]
-
-
Sample Preparation:
-
Pass the water sample through the ion-exchange column to remove interfering cations.[4]
-
-
Reaction and Measurement:
-
Add the prepared barium chloranilate solution to the cation-free sample.
-
Barium sulfate will precipitate, and the colored chloranilate ion will be released into the solution.
-
Measure the absorbance of the solution at the appropriate wavelength. The color intensity is proportional to the sulfate concentration.[3][4]
-
-
Calibration:
-
Prepare a series of standard sulfate solutions of known concentrations.
-
Treat the standards in the same manner as the samples and construct a calibration curve of absorbance versus sulfate concentration.
-
Determine the sulfate concentration in the sample from the calibration curve.
-
Visualizing the Assay Principles
The following diagrams illustrate the fundamental workflows of the chloranilic acid-based assays.
Caption: Workflow for a charge-transfer complex based assay.
Caption: Principle of indirect sulfate determination.
Conclusion
This compound-based assays offer a simple, cost-effective, and often rapid method for the quantification of a variety of analytes, particularly pharmaceuticals with electron-donating moieties and for the indirect determination of sulfate. As demonstrated in the comparative data, while methods like LC-MS/MS may offer lower limits of detection, the chloranilic acid-based spectrophotometric methods provide a respectable linear range and are well-suited for routine quality control and research applications where high-end instrumentation may not be readily available. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available resources.
References
- 1. Determination of diclofenac sodium, famotidine and ketorolac tromethamine by flow injection analysis using dichloronitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEMI Method Summary - 375.1 [nemi.gov]
- 3. Analytical Method [keikaventures.com]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Tyrosine Kinase Inhibitors via Capillary Electrophoresis with Tandem Mass Spectrometry and Online Stacking Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. fue.edu.eg [fue.edu.eg]
- 17. mdpi.com [mdpi.com]
- 18. svkm-iop.ac.in [svkm-iop.ac.in]
- 19. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 20. [PDF] Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. amecj.com [amecj.com]
- 25. scispace.com [scispace.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Comparison of some methods for determination of sulfate in soils | Semantic Scholar [semanticscholar.org]
- 28. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
A Comparative Guide to Drug Quantification: The Chloranilic Acid Sodium Salt Method Versus Modern Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and research. This guide provides an objective comparison of the traditional chloranilic acid sodium salt spectrophotometric method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Supported by experimental data, this document aims to assist in the selection of the most appropriate analytical method based on specific research needs and laboratory capabilities.
Data Presentation: Limit of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is paramount, and it is quantitatively expressed by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The following table summarizes these parameters for the chloranilic acid method and alternative chromatographic techniques for the quantification of three exemplary drugs: Famotidine, Ruxolitinib, and Lorlatinib.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Famotidine | Chloranilic Acid | 0.79 ng/mL | 2.4 ng/mL |
| HPLC | 0.48 µg/mL[1] | 1.48 µg/mL[1] | |
| Spectrofluorimetry | 0.74 ng/mL | 2.2 ng/mL | |
| Ruxolitinib | Chloranilic Acid | 2.5 µg/mL[2] | 7.5 µg/mL[2] |
| UPLC | Not specified | Not specified | |
| LC-MS/MS | < 2 ng/mL | 10 ng/mL[3] | |
| Lorlatinib | Chloranilic Acid | 2.1 µ g/well [4] | 6.5 µ g/well [4] |
| LC-MS/MS | Not specified | 2 ng/mL[5] | |
| Spectrofluorimetry | 19 ng/mL[6] | 56 ng/mL[6] |
Experimental Workflow: Chloranilic Acid Method
The chloranilic acid method is a colorimetric assay based on the formation of a colored charge-transfer complex between the drug molecule (electron donor) and chloranilic acid (π-acceptor). The intensity of the resulting color is proportional to the drug concentration and is measured using a spectrophotometer.
Experimental Protocols
Below are detailed methodologies for the quantification of Famotidine using both the chloranilic acid spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method.
Protocol 1: Spectrophotometric Quantification of Famotidine using Chloranilic Acid
This protocol is based on the charge transfer reaction between Famotidine and p-chloranilic acid.
1. Materials and Reagents:
-
Famotidine reference standard
-
p-Chloranilic acid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Standard Famotidine Stock Solution (100 µg/mL): Accurately weigh 10 mg of Famotidine reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 10 to 100 µg/mL.
-
p-Chloranilic Acid Reagent (0.1% w/v): Dissolve 100 mg of p-chloranilic acid in 100 mL of acetonitrile.
3. Experimental Procedure:
-
To a series of 10 mL volumetric flasks, add 1 mL of each working standard solution of Famotidine.
-
To each flask, add 1 mL of the 0.1% p-chloranilic acid reagent.
-
Dilute the contents of each flask to the mark with acetonitrile.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Measure the absorbance of the resulting purple-colored solution at 525 nm against a reagent blank (prepared in the same manner without the drug).
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Famotidine.
-
Determine the concentration of Famotidine in unknown samples by measuring their absorbance and interpolating from the calibration curve.
Protocol 2: Quantification of Famotidine in Tablets by HPLC
This protocol outlines a reversed-phase HPLC method for the determination of Famotidine in pharmaceutical tablets.[7]
1. Materials and Reagents:
-
Famotidine reference standard
-
Famotidine tablets (e.g., 20 mg)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic
-
Sodium hydroxide
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Sonicator
2. Preparation of Solutions:
-
Buffer Preparation (0.05M Sodium Phosphate Monobasic, pH 6.0): Dissolve 6.9 g of sodium phosphate monobasic in 1000 mL of water. Adjust the pH to 6.0 with a 1M sodium hydroxide solution.[7]
-
Mobile Phase: Mix acetonitrile, methanol, and the prepared buffer in a ratio of 10:5:85 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[7]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Famotidine working standard into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.[7]
-
Sample Preparation (Tablets): Weigh and finely powder at least 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Famotidine and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 30 minutes. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter before injection.[7]
3. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: Methanol: 0.05M Sodium Phosphate Buffer (pH 6.0) (10:5:85, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. System Suitability:
-
Before analysis, inject the standard solution five times to ensure the system is suitable. The tailing factor should be less than 2.0, the number of theoretical plates should be greater than 2000, and the relative standard deviation (RSD) of the peak areas should be not more than 2.0%.[7]
5. Data Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the amount of Famotidine in the sample by comparing the peak area of the sample to the peak area of the standard.[7]
Objective Comparison
This compound Method:
-
Advantages: This method is simple, rapid, and cost-effective, requiring only a basic UV-Vis spectrophotometer. It is suitable for the routine quality control of bulk drugs and pharmaceutical formulations where high sensitivity is not the primary requirement.
-
Disadvantages: The spectrophotometric method can suffer from a lack of specificity, as other substances in the sample matrix may absorb at the same wavelength, leading to interference. Its sensitivity is generally lower compared to chromatographic methods, as indicated by the higher LOD and LOQ values for some analytes.
Chromatographic Methods (HPLC and LC-MS/MS):
-
Advantages: HPLC and LC-MS/MS offer high specificity and sensitivity, allowing for the accurate quantification of drugs even in complex matrices like biological fluids. These methods can also be used for the simultaneous determination of multiple components and for stability-indicating assays. LC-MS/MS, in particular, provides exceptional sensitivity and selectivity.
-
Disadvantages: These techniques require more sophisticated and expensive instrumentation. Method development and validation can be more time-consuming and complex. They also necessitate the use of high-purity solvents and skilled personnel for operation and maintenance.
Conclusion
The choice between the chloranilic acid spectrophotometric method and chromatographic techniques for drug quantification depends on the specific analytical requirements. For simple, rapid, and cost-effective analysis in a quality control setting where high sensitivity is not critical, the chloranilic acid method can be a viable option. However, for research and development, bioanalytical studies, and the analysis of complex samples requiring high sensitivity and specificity, HPLC and LC-MS/MS are the methods of choice. The data presented in this guide demonstrates the superior sensitivity of chromatographic techniques, which is often essential for the accurate determination of low-level impurities or for pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. dairyknowledge.in [dairyknowledge.in]
- 3. researchgate.net [researchgate.net]
- 4. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 5. Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijamscr.com [ijamscr.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Chromogenic and Luminescent Reagents for Kinase Inhibitor Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of kinase activity is paramount in the discovery and development of novel kinase inhibitors. A variety of assay technologies are available, each with distinct advantages and limitations. This guide provides a comparative analysis of commonly used chromogenic and luminescent reagents for quantifying kinase inhibitor efficacy, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The fundamental principle of most kinase assays is the measurement of either the consumption of ATP or the generation of ADP, the universal products of kinase-catalyzed phosphorylation. This can be achieved through various detection methods, including colorimetric, fluorescent, and luminescent readouts.
Overview of Kinase Inhibition
Protein kinases play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. This process, known as phosphorylation, modulates the activity of the substrate and downstream signaling pathways. Kinase inhibitors typically function by competing with ATP or the substrate, thereby blocking the phosphorylation event. The PI3K/AKT/mTOR pathway is a well-studied signaling cascade where kinase activity is critical, and its dysregulation is implicated in diseases like cancer.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and inhibitor mechanism.
Comparison of Kinase Assay Reagents
The choice of a kinase assay reagent depends on several factors, including the specific kinase of interest, the required sensitivity, throughput needs, and available instrumentation. This section compares three widely used assay types: Malachite Green (a colorimetric assay), ADP-Glo™ (a luminescence-based assay), and HTRF® Transcreener™ ADP (a fluorescence-based assay).
| Feature | Malachite Green Assay | ADP-Glo™ Assay | HTRF® Transcreener™ ADP Assay |
| Principle | Colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.[1][2] | Luminescence-based detection of ADP produced.[3][4] | Homogeneous Time-Resolved Fluorescence (HTRF) detection of ADP.[5] |
| Detection Method | Absorbance (typically ~620-650 nm) | Luminescence | Time-Resolved Fluorescence |
| Sensitivity | Micromolar range for phosphate detection.[6] | Can detect low nanomolar amounts of ADP.[7] | Picomolar to nanomolar ADP detection. |
| Dynamic Range | Narrower, can be limited by background from non-enzymatic ATP hydrolysis. | Wide, can be used with ATP concentrations up to 1 mM.[7][8] | Can be limited by the antibody's affinity for ADP.[5] |
| Throughput | Amenable to 96-well and 384-well formats.[6] | Well-suited for high-throughput screening (HTS) in 384- and 1536-well formats.[3][8] | Suitable for HTS. |
| Advantages | Inexpensive, simple "mix-and-measure" format, does not require specialized equipment.[1] | High sensitivity, broad dynamic range, low susceptibility to compound interference.[7][9] | Homogeneous "add-and-read" format, high signal-to-background ratio. |
| Disadvantages | Lower sensitivity, potential for interference from compounds that absorb at the detection wavelength.[1] | Requires a luminometer, can be more expensive than colorimetric assays. | Requires a specialized TR-FRET plate reader, potential for interference from fluorescent compounds.[5] |
| Z'-factor | Generally lower than luminescent or fluorescent assays. | Routinely > 0.6, indicating a robust assay.[10] | Can be lower than standard HTRF assays, making it less preferable for HTS in some cases.[5] |
Experimental Workflow Overview
The general workflow for quantifying kinase inhibitor activity involves incubating the kinase, substrate, ATP, and the inhibitor, followed by the addition of a detection reagent to measure the extent of the kinase reaction.
Figure 2: General experimental workflow for a kinase inhibitor assay.
Detailed Experimental Protocols
The following are generalized protocols for the Malachite Green and ADP-Glo™ kinase assays. Specific concentrations and incubation times should be optimized for each kinase-substrate system.
Malachite Green Kinase Assay Protocol
This protocol is adapted from methods used for measuring phosphate-producing enzymes.[1][6]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.5)
-
Test inhibitor compounds
-
Malachite Green reagent (see preparation below)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at ~620 nm
Malachite Green Reagent Preparation:
-
Solution A: Dissolve 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: Dissolve 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Mix one volume of Solution B with three volumes of Solution A. This final reagent should be prepared fresh daily.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer. Include a "no inhibitor" control (vehicle only).
-
Kinase Reaction Setup: In a 96-well plate, add 5 µL of the diluted inhibitor or control.
-
Add 10 µL of the diluted kinase enzyme to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 10 µL of a mixture containing ATP and the kinase substrate to each well. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection: Stop the reaction by adding 75 µL of the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Data Acquisition: Measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: Construct a phosphate standard curve to convert absorbance values to the amount of phosphate produced. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
ADP-Glo™ Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized procedure based on the principles of the ADP-Glo™ Kinase Assay.[4][11]
Materials:
-
Kinase of interest and its specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer.
-
Kinase Reaction Setup: Add 5 µL of the diluted test compound or control to the wells of a microplate.[11]
-
Add 10 µL of the diluted kinase enzyme to each well.
-
Initiate Reaction: Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the appropriate substrate. The final reaction volume is typically 25 µL.[11]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[4][11]
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[11]
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[11]
-
Data Acquisition: Measure the luminescence signal using a microplate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[4][11]
-
Data Analysis: Plot the luminescence (kinase activity) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
Conclusion
The selection of a suitable reagent for kinase inhibitor quantification is a critical step in the drug discovery process. While traditional chromogenic assays like the Malachite Green method offer a simple and cost-effective solution, they may lack the sensitivity and robustness required for modern high-throughput screening campaigns. Luminescence-based assays, such as ADP-Glo™, provide superior sensitivity, a wider dynamic range, and are less prone to compound interference, making them a preferred choice for many applications. Similarly, fluorescence-based methods like HTRF® offer a homogeneous format suitable for HTS. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision that best suits their experimental needs and research goals.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 8. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle of Analytical Techniques: Cross-Validation of the Chloranilic Acid Sodium Salt Method with High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the choice of analytical methodology is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison of two prominent analytical techniques: the colorimetric Chloranilic Acid Sodium Salt method and the chromatographic High-Performance Liquid Chromatography (HPLC) method for the quantification of active pharmaceutical ingredients (APIs).
This comparison delves into the experimental protocols of both methods and presents supporting data to highlight their respective performances. The aim is to equip analytical scientists with the necessary information to make an informed decision based on the specific requirements of their research and the intended application of the analytical method.
At a Glance: Key Performance Metrics
The following table summarizes the key validation parameters for both the this compound method and a typical reversed-phase HPLC (RP-HPLC) method, providing a clear comparison of their analytical performance. Data presented is a composite from various studies comparing spectrophotometric and HPLC methods for pharmaceutical analysis.[1][2][3][4]
| Validation Parameter | This compound Method | HPLC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.83% - 100.45% | 99.57% - 100.25% |
| Precision (Relative Standard Deviation, % RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Analyte Dependent | 0.563 - 0.669 ppm |
| Limit of Quantitation (LOQ) | Analyte Dependent | 0.223 - 1.833 ppm |
| Robustness | Sensitive to changes in solvent and wavelength | Unaffected by small, deliberate variations in flow rate, mobile phase composition, and temperature |
Diving Deeper: Experimental Protocols
A thorough understanding of the experimental workflow is essential for evaluating the suitability of a method. Below are detailed protocols for both the this compound spectrophotometric assay and a standard RP-HPLC method.
This compound Spectrophotometric Method
This method is based on the formation of a colored charge-transfer complex between the drug molecule (electron donor) and chloranilic acid (π-acceptor).[5][6][7] The intensity of the resulting color is proportional to the concentration of the drug and is measured using a spectrophotometer.
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.[8]
Reagents and Solutions:
-
Chloranilic Acid (CAA) Solution (0.1% w/v): Freshly prepared in acetonitrile.[5]
-
Solvent: Acetonitrile is commonly used as the solvent for the reaction.[9][10]
-
Standard Drug Solution: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or chloroform) and further diluted to create working standards.[4][5]
Procedure:
-
Sample Preparation: An accurately weighed amount of the powdered tablets or bulk drug is dissolved in a suitable solvent. For tablets, the solution is typically filtered to remove excipients.[5]
-
Reaction: A specific volume of the sample or standard solution is mixed with the Chloranilic Acid solution in a volumetric flask. The volume is then brought up to the mark with a suitable solvent like acetonitrile.[5][6]
-
Measurement: The absorbance of the resulting purple-colored solution is measured at the wavelength of maximum absorption (typically around 520 nm) against a reagent blank prepared in the same manner but without the drug.[6][11]
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their known concentrations. The concentration of the drug in the sample is then determined from the calibration curve.[5]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of compounds.[12][13][14] A typical RP-HPLC method for drug analysis is described below.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[15][16]
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The exact composition is optimized for the specific analyte.[2][3]
-
Detection Wavelength: The wavelength is selected based on the maximum absorbance of the drug.[3][16]
-
Injection Volume: A standard injection volume of 20 µL is common.[17]
Procedure:
-
Standard and Sample Preparation: Standard solutions of the reference drug and sample solutions are prepared in the mobile phase or a suitable diluent.[17]
-
System Suitability: Before sample analysis, the performance of the HPLC system is verified by injecting a standard solution to check parameters like retention time, peak area repeatability, theoretical plates, and tailing factor.[14][15]
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Quantification: The concentration of the drug in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard from the calibration curve.[18]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for each method.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. brieflands.com [brieflands.com]
- 3. scispace.com [scispace.com]
- 4. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Evaluation of Chloranilic Acid as an Universal Chromogenic Reagent for the Development of a Novel 96-Microwell Spectrophotometric Assay for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Marmara Pharmaceutical Journal » Submission » Development and Validation of HPLC Method for Determination of Nateglinide in Drug Substances [dergipark.org.tr]
- 17. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Performance of Chloranilic Acid Sodium Salt in Diverse Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Chloranilic Acid Sodium Salt as a chromogenic reagent for the spectrophotometric analysis of pharmaceuticals in various analytical matrices. Its performance is objectively compared with alternative methods, supported by experimental data, to assist researchers and professionals in selecting the most suitable analytical technique for their specific needs.
Principle of Action: Charge-Transfer Complexation
Chloranilic Acid (CAA) and its sodium salt are effective π-acceptors that react with electron-donating compounds (n-donors) to form colored charge-transfer (CT) complexes.[1] Many pharmaceutical compounds, particularly those containing amino groups, act as n-donors. This reaction results in a distinct color change, typically to purple, with a maximum absorbance (λmax) in the visible region of the electromagnetic spectrum, generally between 520 nm and 530 nm.[1][2][3] The intensity of the color produced is directly proportional to the concentration of the drug, forming the basis for quantitative analysis.
The formation of the charge-transfer complex can be visualized as follows:
Caption: Charge-transfer complex formation between a drug and this compound.
Performance Evaluation in Pharmaceutical Analysis
The spectrophotometric method using this compound has been successfully applied to the quantification of a wide range of pharmaceuticals, including antihistamines, macrolide antibiotics, and tyrosine kinase inhibitors.[1][4] The performance of this method is often validated according to the International Council for Harmonisation (ICH) guidelines and compared with established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and official Pharmacopoeia methods.[5][6]
Comparison with Alternative Spectrophotometric Reagents
Chloranilic Acid is frequently compared with other π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The choice of reagent can influence the sensitivity and the wavelength of maximum absorbance.
| Analyte | Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Milrinone | Chloranilic Acid | - | 5-100 | - | [7] |
| Milrinone | DDQ | - | 2-40 | - | [7] |
| Lamivudine | Chloranilic Acid | 521 | 40-280 | - | [2][8][9] |
| Lamivudine | DDQ | 530 | 40-280 | - | [2][8][9] |
| Ruxolitinib | Chloranilic Acid | 530 | 5-120 | - | [10] |
| Ruxolitinib | DDQ | 470 | 5-300 | - | [10] |
Note: "-" indicates that the specific value was not provided in the cited source.
Comparison with High-Performance Liquid Chromatography (HPLC)
While spectrophotometric methods using this compound are simple, cost-effective, and rapid, HPLC is often considered the gold standard for pharmaceutical analysis due to its high resolution and specificity.[11] The choice between the two methods depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for simultaneous analysis of multiple components, and the available instrumentation.
| Feature | Chloranilic Acid Spectrophotometric Method | High-Performance Liquid Chromatography (HPLC) |
| Principle | Charge-transfer complexation and colorimetry | Chromatographic separation based on analyte's affinity for stationary and mobile phases |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with various detectors (UV, fluorescence, MS) |
| Speed | Rapid, often instantaneous color development | Longer analysis time per sample |
| Cost | Low cost of reagents and instrumentation | Higher initial instrument cost and ongoing solvent expenses |
| Selectivity | Can be prone to interference from other electron-donating compounds in the matrix | High selectivity, capable of separating the analyte from impurities and excipients |
| Sensitivity | Good, with detection limits often in the low µg/mL range | Generally higher sensitivity, with detection limits in the ng/mL to pg/mL range |
| Applications | Primarily for the quantification of a single, known analyte | Quantification of multiple components, impurity profiling, and stability studies |
Studies have shown that for the determination of certain drugs, the results obtained by the Chloranilic Acid method are in good agreement with those from HPLC, with no significant difference in accuracy and precision.[5]
Experimental Protocols
The following provides a generalized experimental workflow for the spectrophotometric determination of a drug using this compound. Specific parameters such as solvent, concentration, and incubation time should be optimized for each analyte.
General Experimental Workflow
Caption: A generalized workflow for the spectrophotometric analysis of pharmaceuticals using this compound.
Detailed Methodologies
1. Preparation of Standard and Sample Solutions:
-
Standard Solutions: Accurately weigh a known amount of the pure drug and dissolve it in a suitable solvent to prepare a stock solution. Perform serial dilutions to obtain a range of standard concentrations.[1]
-
Sample Solutions (from tablets): Weigh and finely powder a specific number of tablets (e.g., 20). An accurately weighed portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), is dissolved in a suitable solvent. The solution is then filtered to remove insoluble excipients.[1]
2. Preparation of this compound Reagent:
-
A standard solution of this compound (e.g., 0.1% w/v) is typically prepared in acetonitrile.[1] This solution should be freshly prepared.
3. Formation of the Charge-Transfer Complex:
-
Aliquots of the standard or sample solutions are mixed with a specific volume of the this compound reagent in volumetric flasks. The mixture is then diluted to the mark with the same solvent.[1]
-
The reaction is generally instantaneous, and the resulting colored complex is stable for a significant period (often several hours).[4]
4. Spectrophotometric Measurement:
-
The absorbance of the resulting colored solutions is measured at the wavelength of maximum absorbance (λmax) against a reagent blank (containing the solvent and the this compound reagent but no analyte).[1]
5. Quantification:
-
A calibration curve is constructed by plotting the absorbance values of the standard solutions against their corresponding concentrations.
-
The concentration of the drug in the sample solution is then determined from the calibration curve using its measured absorbance.
Conclusion
The use of this compound for the spectrophotometric determination of pharmaceuticals offers a simple, rapid, and cost-effective analytical method. It demonstrates good accuracy and precision for a variety of drug compounds, with performance often comparable to official methods for routine quality control. While it may not offer the same level of selectivity as HPLC, its ease of use and minimal instrumentation requirements make it a valuable tool in many analytical settings. The choice of analytical method should be based on a thorough evaluation of the specific needs of the analysis, including the nature of the analyte, the complexity of the matrix, and the desired level of sensitivity and selectivity.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | Semantic Scholar [semanticscholar.org]
- 7. scialert.net [scialert.net]
- 8. Spectrophotometric Determination of Lamivudine Using Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Safety Operating Guide
Proper Disposal of Chloranilic Acid Sodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of chloranilic acid sodium salt, a compound often used in laboratory settings.
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, proper handling and disposal are crucial to maintain a safe laboratory environment and ensure regulatory compliance. Disposal procedures should always be in accordance with local and national regulations, and it is recommended to entrust the final disposal to a licensed waste disposal company.[1]
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is essential to be familiar with the immediate safety precautions. In case of accidental exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical advice. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Rinse the eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse the mouth with water. If feeling unwell, seek medical advice. |
For spills, the primary objective is to prevent the dispersion of dust. The spilled solid should be carefully swept up and collected in a suitable, airtight container for disposal.[2] It is crucial to prevent the product from entering drains.[2]
Quantitative Data Summary
| Parameter | Value | Compound |
| GHS Hazard Classification | Not classified as hazardous | This compound |
| GHS Hazard Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | Chloranilic Acid[3] |
| Acute Oral Toxicity (LD50) | Data not available | This compound |
| Acute Dermal Toxicity (LD50) | Data not available | This compound |
| Aquatic Toxicity (LC50) | Data not available | This compound |
Laboratory Disposal Protocol
This protocol outlines a general procedure for the disposal of small quantities of this compound from a laboratory setting. This should be adapted to comply with your institution's specific policies and local regulations.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
Chemical fume hood
-
Labeled hazardous waste container (or as designated by your institution's waste management plan)
-
Scoop or spatula
-
Sealable plastic bags
Procedure:
-
Risk Assessment: Before starting, conduct a risk assessment for the disposal process, considering the quantity of waste and the potential for exposure.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Work Area: Perform the procedure in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particles.
-
Waste Collection:
-
Carefully transfer the solid this compound waste into a designated and properly labeled waste container.
-
Use a scoop or spatula to avoid generating dust.
-
For any contaminated disposable materials (e.g., weighing paper, gloves), place them in a sealed plastic bag and then into the solid waste container.
-
-
Container Labeling: Ensure the waste container is clearly labeled with "this compound" and any other information required by your institution's waste management guidelines.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste, segregated from incompatible materials.
-
Waste Pickup: Arrange for the collection of the waste by a licensed waste disposal company, following your institution's established procedures.
One safety data sheet suggests that an alternative disposal method could be to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be carried out by qualified personnel at a licensed waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
